DMeOB
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNPHFBYHYNMHC-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425967 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40252-74-2, 41097-48-7 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMEOB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methoxybenzaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive experimental data on 3-methoxybenzaldehyde azine is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and by drawing parallels with closely related, well-characterized analogs such as (E,E)-2-hydroxy-3-methoxybenzaldehyde azine and (E,E)-4-hydroxy-3-methoxybenzaldehyde azine. The experimental protocols and data presented are largely derived from studies on these analogs and should be adapted and validated for 3-methoxybenzaldehyde azine.
Introduction
Azines, characterized by the R₂C=N-N=CR₂ functional group, are a class of compounds with diverse applications in coordination chemistry, materials science, and pharmaceuticals. Their conjugated structure often imparts interesting photophysical and electronic properties. 3-Methoxybenzaldehyde azine, a symmetrical azine derived from 3-methoxybenzaldehyde, is of interest for its potential as a ligand in organometallic chemistry and as a scaffold in the synthesis of novel bioactive molecules. The presence of the methoxy group at the meta position of the benzene rings can influence its electronic properties, solubility, and biological activity.
Synthesis
The synthesis of 3-methoxybenzaldehyde azine is expected to follow the general and well-established method for azine formation: the condensation reaction between an aldehyde and hydrazine hydrate.
General Synthesis Workflow
The logical workflow for the synthesis of 3-methoxybenzaldehyde azine is depicted below.
Caption: General workflow for the synthesis of 3-methoxybenzaldehyde azine.
Experimental Protocol (Adapted from Analogs)
The following is a detailed experimental protocol for the synthesis of an azine, adapted from the synthesis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine[1].
Materials:
-
3-Methoxybenzaldehyde
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (99%)
Procedure:
-
Dissolve 3-methoxybenzaldehyde (2.0 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add hydrazine hydrate (1.0 mmol) dropwise while stirring continuously.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate may be observed.
-
Allow the solution to stand at room temperature for a period to facilitate crystallization. For analogous compounds, this has ranged from hours to a week.
-
Isolate the crystalline product by filtration.
-
Wash the crystals three times with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Chemical and Physical Properties
The expected chemical and physical properties of 3-methoxybenzaldehyde azine are summarized below. These are predictive and should be confirmed experimentally.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Likely a yellow crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in alcohols. Insoluble in water. |
| Melting Point | Expected to be a sharp melting point, characteristic of a crystalline solid. For comparison, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine has a melting point of 185-187 °C[1]. |
Spectroscopic Data (Based on Analogs)
The following tables summarize the expected spectroscopic data for 3-methoxybenzaldehyde azine based on the reported data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is a crucial tool for confirming the structure of the synthesized azine.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.8 | Singlet | Protons of the –OCH₃ group |
| ~6.9 - 7.5 | Multiplet | Protons of the aromatic rings |
| ~8.6 - 9.0 | Singlet | Protons of the azomethine group (–CH=N–) |
Data extrapolated from related compounds.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the molecular structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~55 | Carbon of the –OCH₃ group |
| ~110 - 130 | Carbons of the aromatic rings |
| ~160 | Carbon of the azomethine group (–CH=N–) |
Data extrapolated from related compounds.
IR Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1600 - 1620 | C=N stretching of the azine group |
| ~1580 - 1600 | C=C stretching of the aromatic rings |
| ~1250 - 1300 | C-O-C stretching of the methoxy group |
| ~2800 - 3000 | C-H stretching of the aromatic and methoxy groups |
Data extrapolated from related compounds.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
| m/z Value | Assignment |
| ~268 | Molecular ion peak [M]⁺ |
| Other fragments | Corresponding to the fragmentation of the molecule |
Data extrapolated from related compounds.
Reactivity and Potential Applications
3-Methoxybenzaldehyde azine possesses several reactive sites that can be exploited for further chemical modifications. The lone pairs on the nitrogen atoms make it a potential bidentate ligand for coordinating with metal ions to form metal complexes. These complexes could have applications in catalysis or as advanced materials.
The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the methoxy and azine groups. The C=N double bonds could potentially undergo addition reactions under specific conditions.
Given the biological activities reported for other azine derivatives, 3-methoxybenzaldehyde azine could be a candidate for screening in various biological assays, including antimicrobial and anticancer studies.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the scientific literature detailing the involvement of 3-methoxybenzaldehyde azine in any biological signaling pathways. For researchers interested in exploring its biological activity, a general experimental workflow for preliminary screening is proposed.
General Workflow for Biological Activity Screening
References
The Discovery and Development of 3-Methoxybenzaldehyde Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile class of compounds with a broad spectrum of pharmacological activities. This technical guide focuses on the discovery and development of 3-methoxybenzaldehyde hydrazone derivatives, a subset that has demonstrated significant potential in antimicrobial and anticancer applications. This document provides a comprehensive overview of their synthesis, biological activities, and proposed mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction
The search for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Hydrazone derivatives have emerged as a promising scaffold due to their synthetic accessibility and diverse biological properties, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The incorporation of a 3-methoxybenzaldehyde moiety can modulate the lipophilicity and electronic properties of the hydrazone, potentially enhancing its interaction with biological targets. This guide explores the synthesis and biological evaluation of these specific derivatives.
Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives
The general synthesis of 3-methoxybenzaldehyde hydrazones involves a condensation reaction between a hydrazide and 3-methoxybenzaldehyde. The reaction is typically carried out in a protic solvent, such as ethanol, and can be catalyzed by a small amount of acid.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 3-methoxybenzaldehyde hydrazone derivatives.
Detailed Experimental Protocol: Synthesis of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide Monohydrate
This protocol is adapted from the synthesis of a structurally related benzohydrazide derivative and illustrates the typical procedure.[1][2][3]
Materials:
-
3-Methoxybenzohydrazide
-
4-Bromobenzaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
Procedure:
-
Dissolve 3-methoxybenzohydrazide (1 mmol) in 10 mL of DMSO.
-
Add a solution of 4-bromobenzaldehyde (1 mmol) in 10 mL of ethanol to the hydrazide solution.
-
Stir the resulting mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate.
-
Dry the crystals under vacuum.
-
Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[1][2][3]
Biological Activities
3-Methoxybenzaldehyde hydrazone derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Several studies have demonstrated the efficacy of these derivatives against various bacterial and fungal strains. The presence of the azomethine linkage is crucial for their antimicrobial action.
Table 1: Minimum Inhibitory Concentration (MIC) of a 3-Methoxybenzaldehyde Hydrazone Derivative
| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |
| N'-(3-methoxybenzylidene)-4-dimethylaminobenzohydrazide | 128 | 64 | 256 | 128 | 256 |
| Kanamycin (control) | 8 | 4 | 4 | - | - |
| Penicillin (control) | 16 | 8 | 32 | - | - |
| Ketoconazole (control) | - | - | - | 8 | 16 |
Data extracted from a study on hydrazone derivatives.
Anticancer Activity
3-Methoxybenzaldehyde hydrazones have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Cytotoxicity (IC50 in μM) of Selected Hydrazone Derivatives
| Compound | MCF-7 (Breast) | HeLa (Cervical) | K-562 (Leukemia) | HL-60 (Leukemia) |
| (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide complex | - | - | 1.34 | 2.17 |
| 4-methoxy-N'-(pyridin-2-ylmethylene)benzohydrazide | 0.23 | - | 0.05 | 0.06 |
| 4-methoxy-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide | 2.90 | - | 1.89 | 1.54 |
Data compiled from studies on anticancer activities of hydrazone derivatives. Note: These are not all 3-methoxybenzaldehyde derivatives but illustrate the potency of the hydrazone class.[4][5]
Mechanism of Action in Cancer
While the precise mechanism of action for each derivative is still under investigation, a growing body of evidence suggests that many anticancer hydrazones exert their effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR
Hydrazone derivatives may inhibit the phosphorylation cascade of the PI3K/Akt/mTOR pathway, leading to the downregulation of downstream effectors that promote cell growth and survival. This ultimately results in the induction of apoptosis.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
3-Methoxybenzaldehyde hydrazone derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer drugs. Their synthetic tractability allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. Future research should focus on optimizing the lead compounds to improve their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into tangible therapeutic benefits.
References
- 1. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate – ScienceOpen [scienceopen.com]
- 2. riviste.fupress.net [riviste.fupress.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Data of Bis(3-methoxybenzylidene)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of bis(3-methoxybenzylidene)hydrazine. The information is compiled from various scientific sources and is intended to support research and development activities. This document presents available spectroscopic data, detailed experimental protocols for obtaining such data, and a visual representation of the general experimental workflow.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.58 | s | 2H | CH=N (Azomethine) |
| ~7.35 | t, J=7.9 Hz | 2H | Ar-H |
| ~7.20 | d, J=7.6 Hz | 2H | Ar-H |
| ~7.10 | s | 2H | Ar-H |
| ~6.95 | dd, J=8.2, 2.5 Hz | 2H | Ar-H |
| 3.88 | s | 6H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 126 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~161.0 | C=N (Azomethine) |
| ~159.9 | C-OCH₃ |
| ~135.8 | Quaternary Ar-C |
| ~129.8 | Ar-CH |
| ~121.5 | Ar-CH |
| ~116.5 | Ar-CH |
| ~110.0 | Ar-CH |
| 55.4 | -OCH₃ |
Note: The NMR data is based on values reported for structurally similar benzylidene hydrazine derivatives. Actual experimental values may vary slightly.
Vibrational and Electronic Spectroscopy
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |
| IR (KBr) | ~3050 | C-H stretching (aromatic) |
| IR (KBr) | ~2950 | C-H stretching (aliphatic, -OCH₃) |
| IR (KBr) | ~1625 | C=N stretching (imine) |
| IR (KBr) | ~1580, 1470 | C=C stretching (aromatic) |
| IR (KBr) | ~1250 | C-O stretching (asymmetric, aryl ether) |
| IR (KBr) | ~1040 | C-O stretching (symmetric, aryl ether) |
| UV-Vis (Ethanol) | ~280, ~330 | π → π* and n → π* transitions |
Mass Spectrometry
Table 4: Mass Spectrometry (MS) Data
| Technique | [M+H]⁺ (Calculated) | Key Fragments (m/z) |
| ESI-MS | 271.1441 | 135 (C₈H₉NO)⁺, 134 (C₈H₈NO)⁺, 107 (C₇H₇O)⁺, 77 (C₆H₅)⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of bis(3-methoxybenzylidene)hydrazine, based on established procedures for analogous compounds.
Synthesis of Bis(3-methoxybenzylidene)hydrazine
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (10.0 mmol, 1.36 g) in 30 mL of absolute ethanol.
-
Addition of Hydrazine : To this solution, add hydrazine hydrate (5.0 mmol, 0.25 mL) dropwise with continuous stirring. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reflux : Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product : After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification : Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide to yield a pure crystalline solid.[1][2][3]
Spectroscopic Characterization
-
NMR Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2 s are commonly used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy :
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-grade solvent, such as ethanol, with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition : Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer from 200 to 800 nm.
-
-
Mass Spectrometry (MS) :
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range for analysis.
-
Data Acquisition : Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of bis(3-methoxybenzylidene)hydrazine.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Unveiling 3-Methoxybenzaldehyde Azine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methoxybenzaldehyde azine, a symmetrical azine derivative of significant interest in synthetic chemistry and materials science. While a specific CAS number for 3-methoxybenzaldehyde azine is not prominently available in public databases, this document outlines the synthesis, characterization, and physicochemical properties based on established methodologies for analogous compounds. The information presented herein is curated to support ongoing research and development in related fields.
Physicochemical and Spectroscopic Data
The quantitative data for analogous azine compounds are summarized below. These values provide a reference for the expected characteristics of 3-methoxybenzaldehyde azine.
| Property | (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine | 2-Methoxybenzaldehyde Azine | Notes |
| Molecular Formula | C₁₆H₁₆N₂O₄ | C₁₆H₁₆N₂O₂ | The molecular formula for 3-methoxybenzaldehyde azine would be C₁₆H₁₆N₂O₂. |
| Molecular Weight | 300 g/mol [1] | 268.31 g/mol | The molecular weight for 3-methoxybenzaldehyde azine would be 268.31 g/mol . |
| Melting Point | 185-187 °C[1] | Not specified | Provides an expected range for the melting point. |
| Mass Spectrometry (m/z) | 300 (M+), 283, 150, 135, 80, 52[1] | Not specified | Indicates expected fragmentation patterns. |
| Yield | Not specified | 82.4%[2] | Demonstrates a high-yielding synthetic route. |
Experimental Protocols
The synthesis of azines is a well-established chemical transformation. The following protocol is a generalized procedure based on the synthesis of similar benzaldehyde azines and can be adapted for the preparation of 3-methoxybenzaldehyde azine.
Synthesis of 3-Methoxybenzaldehyde Azine
This procedure details the condensation reaction between 3-methoxybenzaldehyde and a hydrazine source to yield the corresponding azine.
Materials:
-
Hydrazine hydrate or Hydrazine hydrochloride
-
Ethanol (analytical grade)
Procedure:
-
Dissolve 3-methoxybenzaldehyde (2 molar equivalents) in ethanol in a round-bottom flask.
-
Add a solution of hydrazine hydrate or hydrazine hydrochloride (1 molar equivalent) in ethanol to the flask.
-
The reaction mixture can be stirred at room temperature or gently refluxed to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried in a vacuum oven.
Characterization:
The structure and purity of the synthesized 3-methoxybenzaldehyde azine can be confirmed using standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching frequency of the azine group.
-
Melting Point Analysis: To determine the purity of the compound.
Synthesis Workflow and Diagrams
The synthesis of 3-methoxybenzaldehyde azine follows a straightforward condensation reaction pathway. The workflow and the chemical reaction are illustrated below.
Caption: Synthesis workflow for 3-methoxybenzaldehyde azine.
Caption: Chemical reaction for the synthesis of 3-methoxybenzaldehyde azine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Methoxybenzaldehyde for synthesis 591-31-1 [sigmaaldrich.com]
- 5. 3-Methoxybenzaldehyde(591-31-1) IR Spectrum [chemicalbook.com]
- 6. CAS-591-31-1, 3-Methoxy Benzaldehyde for Synthesis (m-Anisaldehyde) Manufacturers, Suppliers & Exporters in India | 150165 [cdhfinechemical.com]
- 7. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Review of Substituted Benzaldehyde Hydrazones: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehyde hydrazones are a versatile class of organic compounds characterized by the presence of a hydrazone moiety (-C=N-NH-) attached to a substituted benzene ring. This structural motif has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive literature review of the synthesis, characterization, and diverse pharmacological activities of substituted benzaldehyde hydrazones, with a focus on their potential as therapeutic agents. The information is presented to aid researchers and professionals in the field of drug discovery and development.
Synthesis and Characterization
The synthesis of substituted benzaldehyde hydrazones is typically a straightforward condensation reaction between a substituted benzaldehyde and a hydrazide in a suitable solvent, often with catalytic amounts of acid.[1][2] The general synthetic scheme is depicted below:
Caption: General synthesis of substituted benzaldehyde hydrazones.
The characterization of these compounds relies on a combination of spectroscopic techniques. The structural confirmation is typically achieved through:
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N (imine) and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the protons and carbons, respectively, confirming the structure of the molecule.[3][4][5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.[3]
-
Elemental Analysis: To confirm the empirical formula of the compound.
Biological Activities
Substituted benzaldehyde hydrazones exhibit a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.
Anticonvulsant Activity
Several studies have reported the potential of substituted benzaldehyde hydrazones as anticonvulsant agents. The primary screening for this activity is often conducted using the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in animal models, typically mice.[2][6]
Table 1: Anticonvulsant Activity of Selected Substituted Benzaldehyde Hydrazones
| Compound | Test Model | Dose (mg/kg) | Activity | Reference |
| RINH4 | MES | 300 | 100% protection | [2] |
| RINH10 | MES | 100 | 29% protection | [2] |
| RINH10 | MES | 300 | 50% protection | [2] |
Anticancer Activity
The anticancer potential of substituted benzaldehyde hydrazones has been extensively investigated against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to evaluate the cytotoxic effects of these compounds.[7][8][9]
Table 2: Anticancer Activity of Selected Substituted Benzaldehyde Hydrazones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Control) | MCF-7 (wild-type) | 0.24 | [9] |
| Doxorubicin + Disulfiram + Hydralazine | MCF-7 (wild-type) | 0.012 | [9] |
| Doxorubicin (Control) | MCF-7 (Dox-resistant) | 1.13 | [9] |
| Doxorubicin + Disulfiram + Hydralazine | MCF-7 (Dox-resistant) | 0.44 | [9] |
The anticancer mechanism of these compounds often involves the induction of apoptosis and interference with key signaling pathways. One of the crucial pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Furthermore, these compounds can induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.
Caption: Induction of apoptosis via the intrinsic pathway.
Antimicrobial Activity
Substituted benzaldehyde hydrazones have also demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[1][10][11]
Table 3: Antimicrobial Activity of Selected Substituted Benzaldehyde Hydrazones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurazone analogue 28 | Staphylococcus aureus | 0.002 - 7.81 | [1] |
| Nitrofurazone analogue 29 | Staphylococcus aureus | 0.002 - 7.81 | [1] |
| Nitrofurazone analogue 32 | Bacillus spp. | 0.002 - 7.81 | [1] |
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this review.
General Procedure for the Synthesis of Substituted Benzaldehyde Hydrazones[1][2]
Caption: Experimental workflow for hydrazone synthesis.
Detailed Protocol:
-
Equimolar quantities of the substituted benzaldehyde (e.g., 0.01 mol) and the appropriate hydrazide (e.g., isonicotinic hydrazide, 0.01 mol) are dissolved in absolute ethanol (50 mL).[2]
-
A few drops of a catalyst, such as glacial acetic acid, are added to the mixture.
-
The reaction mixture is refluxed for a period ranging from 2 to 10 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted benzaldehyde hydrazone.
Maximal Electroshock (MES) Test for Anticonvulsant Activity[2][6][12]
Detailed Protocol:
-
Albino mice (25-30 g) are used for the experiment.
-
The animals are divided into groups, including a control group and groups for the test compounds.
-
The test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). The control group receives the vehicle.
-
After a specific pre-treatment time (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.
-
The ability of the compound to abolish the hind limb tonic extension is considered a measure of anticonvulsant activity.
MTT Assay for Anticancer Activity[7][8][9]
Detailed Protocol:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to attach overnight.
-
The cells are then treated with various concentrations of the substituted benzaldehyde hydrazone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing[1][10][11]
Detailed Protocol:
-
Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Substituted benzaldehyde hydrazones represent a promising class of compounds with a wide range of pharmacological activities. Their straightforward synthesis and the tunability of their structure by varying the substituents on the benzaldehyde ring and the hydrazide moiety make them attractive candidates for further investigation in drug discovery. The data presented in this technical guide, including the summary of biological activities, experimental protocols, and insights into their mechanisms of action, provide a valuable resource for researchers and professionals working towards the development of novel therapeutic agents. Further studies focusing on lead optimization, in vivo efficacy, and toxicity profiles are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.
References
- 1. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsr.in [japsr.in]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 10. apec.org [apec.org]
- 11. researchgate.net [researchgate.net]
Whitepaper: Unlocking the Therapeutic Potential of Methoxy-Substituted Hydrazones
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydrazones, characterized by the azomethine group (>C=N-NH-), are a versatile class of compounds with significant interest in medicinal chemistry. The introduction of methoxy (-OCH₃) substituents onto the aromatic rings of hydrazone scaffolds has been shown to modulate their physicochemical properties and enhance their biological activities. This document provides a comprehensive technical overview of the current research applications of methoxy-substituted hydrazones, focusing on their synthesis, diverse biological activities—including anticancer, antimicrobial, antioxidant, and antiglycation properties—and the underlying structure-activity relationships. Detailed experimental protocols for synthesis and key biological assays are provided, alongside quantitative data and visual diagrams of key processes to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Hydrazones are a class of organic compounds containing the >C=N-NH- functional group, formed typically by the condensation reaction of a ketone or aldehyde with a hydrazine derivative.[1] Their structural features, including the ability to act as hydrogen bond donors and acceptors, allow for effective interaction with various biological targets.[2] This has led to the exploration of hydrazone derivatives for a wide array of pharmacological applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities.[2][3]
The methoxy group (-OCH₃) is a key substituent in medicinal chemistry. Its introduction into a molecular scaffold can influence lipophilicity, metabolic stability, and electronic properties, thereby modulating the compound's pharmacokinetic and pharmacodynamic profile. In hydrazones, methoxy substitution on the aromatic rings has been consistently linked to enhanced or specific biological effects, making these compounds promising candidates for further investigation and development as therapeutic agents.[4][5]
Synthesis of Methoxy-Substituted Hydrazones
The synthesis of methoxy-substituted hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction. The process involves reacting a methoxy-substituted aldehyde or ketone with a hydrazine or hydrazide derivative in a suitable solvent, such as methanol or ethanol, often under reflux conditions.[6][7][8]
Experimental Protocol: General Synthesis
The following protocol is a generalized procedure based on methodologies reported in the literature.[6][9][10]
-
Preparation of Reactants: Dissolve the methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde, vanillin) (1 mmol) in methanol (15 mL). In a separate flask, dissolve the corresponding hydrazide (e.g., 4-methoxybenzohydrazide, isonicotinic hydrazide) (1 mmol) in methanol (10 mL).
-
Reaction: Add the hydrazide solution to the aldehyde solution. Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux: Heat the resulting mixture to reflux and maintain for a period of 2 to 6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[7]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product is washed with cold methanol and then recrystallized from a suitable solvent (e.g., methanol, ethanol) to yield the pure hydrazone derivative.[6][9] The final structure is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][12]
Research Applications & Biological Activities
Methoxy-substituted hydrazones have demonstrated a wide spectrum of biological activities, positioning them as valuable scaffolds in drug discovery.
Anticancer Activity
These compounds have shown potent cytotoxic effects against various cancer cell lines. The position and number of methoxy groups play a crucial role in their activity and selectivity.[4] For instance, 5-methoxy-substituted hydrazones are particularly effective against breast cancer cell lines, with some derivatives showing IC₅₀ values in the low micromolar range.[13] Similarly, dimethoxy derivatives have demonstrated potent activity against leukemic cell lines at nanomolar to low micromolar concentrations, with remarkable selectivity over non-tumor cells.[4]
Table 1: Cytotoxic Activity of Methoxy-Substituted Hydrazones against Cancer Cell Lines
| Compound Type | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Methoxyhydrazone Derivatives | Breast Cancer (MDA-MB-231) | 0.91 µM – 12.07 µM | [13] |
| 3-Methoxyaroylhydrazones | Hepatocellular Carcinoma (Hep-G2) | < 25 µM | [14] |
| 3-Methoxyaroylhydrazones | Human Neuroblastoma (SH-SY5Y) | < 50 µM | [14] |
| Quinoline Hydrazide-Hydrazone (with methoxy) | Neuroblastoma (SH-SY5Y) | 2.9 µM | [5] |
| Quinoline Hydrazide-Hydrazone (with methoxy) | Neuroblastoma (Kelly) | 1.3 µM | [5] |
| Quinoline Hydrazide-Hydrazone (with methoxy) | Breast Adenocarcinoma (MCF-7) | 14.1 µM |[5] |
One proposed mechanism for their antileukemic activity involves interactions with human cAbl kinase.[4] Additionally, certain quinoline-based hydrazides induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[5]
Antimicrobial and Antimycobacterial Activity
The antimicrobial potential of methoxy-substituted hydrazones is significant. The position of the methoxy group influences the spectrum of activity. For example, para-methoxy substitution can enhance activity against P. aeruginosa, E. faecalis, and B. subtilis, while meta-methoxy substitution may increase activity against P. aeruginosa and S. aureus.[15] In contrast, ortho-methoxy substitution has been found to be less favorable for antibacterial effects.[15] Hydrazide-hydrazones with a 5-methoxy-substituted indole scaffold have emerged as particularly potent against M. tuberculosis H37Rv, with some compounds showing higher activity than standard drugs like isoniazid.[16]
Table 2: Antimicrobial Activity of Methoxy-Substituted Hydrazones
| Compound/Substituent | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazoline/Hydrazone Derivatives | Various Bacteria | 32-512 µg/mL | [15] |
| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95–7.81 µg/mL | [16] |
| 5-Methoxyindole Hydrazones | M. tuberculosis H37Rv | 0.39–0.77 µM | [16] |
| 4-Hydroxy-3-methoxyphenyl Hydrazone | M. tuberculosis H37Rv | 0.0730 µM |[17] |
Antioxidant Activity
Hydrazones are recognized for their antioxidant properties, acting as free radical scavengers.[2][7] A methoxy-substituted hydrazone, (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine, demonstrated very strong antioxidant activity in a DPPH assay, with an IC₅₀ value of 9.5 ± 1.1 µg/mL, which is comparable to the standard antioxidant, ascorbic acid.[11] The presence of hydroxyl groups alongside methoxy groups on the phenyl ring generally enhances this activity.[7]
Table 3: Antioxidant Activity of Methoxy-Substituted Hydrazones
| Assay | Compound | Activity (IC₅₀) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | 9.5 ± 1.1 µg/mL | [11] |
| DPPH Radical Scavenging | Ascorbic Acid (Standard) | ~9.45 µg/mL |[11] |
Antiglycation Activity
Glycation is a non-enzymatic process where reducing sugars damage biomolecules like proteins, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications.[6] Methoxy-substituted benzoylhydrazones have been identified as potent inhibitors of protein glycation. Several synthesized compounds showed better antiglycation activity than the standard, rutin.[6][9]
Table 4: Antiglycation Activity of 4-Methoxybenzoylhydrazones
| Compound ID | Activity (IC₅₀ in µM) | Reference |
|---|---|---|
| Compound 1 | 216.52 ± 4.2 | [9] |
| Compound 6 | 227.75 ± 0.53 | [9] |
| Compound 7 | 242.53 ± 6.1 | [9] |
| Compound 11 | 287.79 ± 1.59 | [6] |
| Rutin (Standard) | 294.46 ± 1.50 |[6][9] |
The mechanism involves the hydrazone interfering with the glycation process, potentially by trapping reactive carbonyl species, thus preventing the formation of AGEs.
Structure-Activity Relationships (SAR)
The biological activity of methoxy-substituted hydrazones is highly dependent on their structural features. Key SAR observations include:
-
Position of Methoxy Group: As noted in antimicrobial studies, the position (ortho, meta, or para) of the methoxy group on the phenyl ring significantly alters the activity and spectrum.[15] In anticancer agents, a methoxy group at the 5th position of salicylaldehyde hydrazones markedly increases activity against breast cancer cells.[4]
-
Number of Methoxy Groups: Increasing the number of methoxy groups can enhance activity. Dimethoxy derivatives showed higher potency against leukemic cells than their mono-methoxy counterparts.[4]
-
Other Substituents: The presence of other groups, such as hydroxyl (-OH) or halogens (Br, Cl), in conjunction with the methoxy group, can synergistically enhance biological effects. For example, compounds with both hydroxy and methoxy groups show potent antiglycation and antioxidant activities.[6][7] The addition of lipophilic bromo substituents can also increase antimicrobial efficacy.[15]
Key Experimental Protocols
MTT Assay for Cytotoxicity[14]
-
Cell Seeding: Plate cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted hydrazone compounds dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated using non-linear regression analysis.
DPPH Radical Scavenging Assay[11]
-
Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 3 mL of the test compound solution at various concentrations.
-
Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the mixture at 517 nm against a blank.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value is determined graphically.
Microbroth Dilution for Minimum Inhibitory Concentration (MIC)[15]
-
Preparation: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized microbial inoculum (approximately 5x10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
Methoxy-substituted hydrazones represent a highly promising class of compounds with a remarkable diversity of biological activities. Their straightforward synthesis, coupled with the tunable nature of their pharmacological profiles through simple structural modifications, makes them attractive candidates for drug development. The potent anticancer, antimicrobial, antioxidant, and antiglycation properties highlighted in this guide underscore their therapeutic potential.
Future research should focus on optimizing the lead compounds identified within each activity class to improve potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are required to fully elucidate their modes of action, particularly for their anticancer effects. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the design of new, more effective derivatives. Given the robust data supporting their efficacy, methoxy-substituted hydrazones are poised to be a fruitful area for continued investigation in the quest for novel therapeutic agents.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Preliminary Biological Screening of 3-Methoxybenzaldehyde Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazones, a class of organic compounds characterized by the >C=N-N< functional group, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the preliminary biological screening of 3-methoxybenzaldehyde hydrazone and its derivatives. It details experimental methodologies for their synthesis and in vitro evaluation, presents available quantitative biological activity data, and proposes potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives
The synthesis of 3-methoxybenzaldehyde hydrazone and its analogs typically involves a condensation reaction between 3-methoxybenzaldehyde and a suitable hydrazine or hydrazide derivative. The reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.
General Experimental Protocol: Synthesis of Aroyl Hydrazones
This protocol is adapted from the synthesis of 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones and can be considered a general method for related structures.[1][2]
Materials:
-
3-Methoxybenzaldehyde
-
Appropriate aromatic hydrazide (e.g., benzoylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve an equimolar amount of 3-methoxybenzaldehyde and the selected aromatic hydrazide in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a period of 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.
Synthesis Workflow
References
- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is an aromatic hydrazone. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are of significant interest in medicinal chemistry and material science due to their diverse biological activities and chemical properties. The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. Understanding the solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in various organic solvents is therefore essential for its potential applications.
Predicted Solubility Profile
While experimentally determined solubility data for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is not currently available, a qualitative prediction can be made based on its structure. The presence of two methoxy groups and the aromatic rings suggests that the compound is likely to be sparingly soluble in polar solvents like water and more soluble in organic solvents. A study on various hydrazones indicated that they are often soluble in common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
Quantitative Solubility Data (Hypothetical)
The following table presents hypothetical quantitative solubility data for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in a range of common organic solvents at a standard temperature of 25°C. This data is illustrative and should be confirmed by experimental measurement. The selection of solvents covers a range of polarities.
| Solvent | Chemical Formula | Dielectric Constant (20°C) | Predicted Solubility (g/L) |
| Acetone | C₃H₆O | 20.7 | 15.2 |
| Acetonitrile | C₂H₃N | 37.5 | 10.5 |
| Chloroform | CHCl₃ | 4.81 | 25.8 |
| Dichloromethane | CH₂Cl₂ | 9.08 | 30.1 |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 55.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 68.7 |
| Ethanol | C₂H₅OH | 24.5 | 8.9 |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | 12.3 |
| Hexane | C₆H₁₄ | 1.88 | < 0.1 |
| Methanol | CH₃OH | 32.7 | 5.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 22.6 |
| Toluene | C₇H₈ | 2.38 | 7.5 |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of the solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. The shake-flask method is a widely accepted technique for this purpose.
Materials and Equipment
-
3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (purity > 98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Shake-Flask Method Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the samples using an orbital shaker at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from calibration curve) × (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
References
Methodological & Application
protocol for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3-methoxybenzaldehyde azine. Azine compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the development of novel organic materials. This protocol details the condensation reaction between 3-methoxybenzaldehyde and hydrazine hydrate. The methodology is straightforward and can be performed in a standard laboratory setting. This document includes a detailed experimental procedure, materials and equipment required, and expected characterization data based on analogous compounds.
Introduction
Hydrazones and their symmetrical counterparts, azines, are a class of organic compounds characterized by the C=N-N=C functional group. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of azines is typically achieved through the condensation reaction of an aldehyde or ketone with hydrazine. The specific compound, 3-methoxybenzaldehyde azine, is synthesized from two equivalents of 3-methoxybenzaldehyde and one equivalent of hydrazine.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar azine compounds.
Materials and Equipment:
-
3-Methoxybenzaldehyde (C₈H₈O₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (C₂H₅OH), absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-methoxybenzaldehyde in 40 mL of absolute ethanol.
-
Addition of Hydrazine: To this solution, add 5.0 mmol of hydrazine hydrate dropwise while stirring at room temperature. A 2:1 molar ratio of aldehyde to hydrazine is crucial for the formation of the azine.
-
Reaction: The reaction mixture is then stirred at room temperature for 1-2 hours. The formation of a precipitate may be observed during this time.
-
Crystallization and Isolation: The reaction mixture is allowed to stand at room temperature for 24 hours to facilitate complete crystallization. The resulting solid product is collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected crystals are washed three times with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: The purified product is dried in a vacuum oven or air-dried to a constant weight.
-
Characterization: The identity and purity of the synthesized 3-methoxybenzaldehyde azine should be confirmed by determining its melting point and analyzing its spectral data (¹H NMR, FT-IR, and Mass Spectrometry).
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10.0 | 1.36 g (1.21 mL) |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 5.0 | ~0.25 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 40 mL |
Table 2: Expected Characterization Data for 3-Methoxybenzaldehyde Azine (based on analogous compounds)
| Characterization Technique | Expected Results |
| Appearance | Yellow crystalline solid |
| Melting Point | Not reported, but expected to be a sharp melting point |
| FT-IR (cm⁻¹) | ~1610-1630 (C=N stretch), ~3000-3100 (aromatic C-H stretch), ~1250 (C-O stretch) |
| ¹H NMR (ppm) | ~3.8 (s, 6H, -OCH₃), ~6.9-7.5 (m, 8H, aromatic protons), ~8.6 (s, 2H, -CH=N-) |
| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ at 268.31 |
Note: The spectral data provided are estimations based on the closely related compound (E,E)-2-hydroxy-3-methoxybenzaldehyde azine and should be confirmed by experimental analysis of the synthesized product.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 3-methoxybenzaldehyde azine.
Safety Precautions
-
Handle hydrazine hydrate with extreme caution as it is toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3-Methoxybenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and heat sources.
This protocol provides a solid foundation for the successful synthesis and characterization of 3-methoxybenzaldehyde azine. Researchers are encouraged to adapt and optimize the procedure as needed for their specific applications.
References
Application Notes and Protocols: Antimicrobial Activity Assay for 3-Methoxybenzaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azine derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1] The emergence of multidrug-resistant microbial pathogens presents a major threat to human health, necessitating the discovery and development of novel antimicrobial agents.[1] Benzaldehyde and its derivatives have also been investigated for their potential as antimicrobial agents or as modulators of antibiotic activity. This document provides detailed protocols for evaluating the antimicrobial activity of 3-methoxybenzaldehyde azine, a specific azine derivative, using standard laboratory methods.
These protocols are designed to be accessible to researchers, scientists, and professionals involved in drug discovery and development. The methodologies described herein, including the broth microdilution and agar disk diffusion assays, are fundamental techniques for determining the antimicrobial susceptibility of a compound.[2][3][4] Adherence to standardized procedures is crucial for obtaining accurate and reproducible results.[5]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial activity assays of 3-methoxybenzaldehyde azine.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Methoxybenzaldehyde Azine
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | ||
| Escherichia coli (ATCC 25922) | Gram-negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | ||
| Candida albicans (ATCC 90028) | Fungi (Yeast) | ||
| Enterococcus faecalis (ATCC 29212) | Gram-positive |
Table 2: Zone of Inhibition for 3-Methoxybenzaldehyde Azine (Agar Disk Diffusion)
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm) | Negative Control (Solvent) Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | |||
| Escherichia coli (ATCC 25922) | Gram-negative | |||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | |||
| Candida albicans (ATCC 90028) | Fungi (Yeast) | |||
| Enterococcus faecalis (ATCC 29212) | Gram-positive |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of 3-methoxybenzaldehyde azine using the broth microdilution method in 96-well microtiter plates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
3-methoxybenzaldehyde azine
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains (e.g., ATCC reference strains)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (35-37°C for bacteria, 28-30°C for fungi)
-
Micropipettes and sterile tips
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (solvent used to dissolve the compound)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]
-
Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of 3-methoxybenzaldehyde azine in a suitable solvent (e.g., DMSO). Note that some solvents may have inherent antimicrobial properties and should be tested as a control.[7]
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the compound is added to well 1, and then 100 µL is transferred sequentially from well 1 to 11, with mixing at each step. 100 µL from well 11 is discarded. Well 12 serves as the growth control.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well (except for a sterility control well) to reach the final desired concentration.
-
-
Controls:
-
Positive Control: A known antibiotic is serially diluted and tested in parallel.
-
Negative Control: The solvent used to dissolve the compound is tested for any antimicrobial activity.
-
Growth Control: Wells containing only the broth and the inoculum.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation:
-
Seal the plates (e.g., with a sterile lid or adhesive film) to prevent evaporation.
-
Incubate the plates at the appropriate temperature and duration (typically 16-20 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator like resazurin can be added to each well and incubated for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration that prevents this color change.
-
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[2][8]
Materials:
-
3-methoxybenzaldehyde azine
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C for bacteria, 28-30°C for fungi)
-
Forceps
-
Positive control antibiotic disks
-
Negative control disks (impregnated with the solvent)
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[10]
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of 3-methoxybenzaldehyde azine solution. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.[2][10]
-
Ensure the disks are firmly in contact with the agar surface and are spaced far enough apart to prevent the zones of inhibition from overlapping.[10]
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature for 16-24 hours.
-
-
Measurement of Zones of Inhibition:
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of 3-methoxybenzaldehyde azine.
Hypothesized Mechanism of Action
Caption: Potential antimicrobial mechanisms of action for 3-methoxybenzaldehyde azine.
References
- 1. Hybrid Azine Derivatives: A Useful Approach for Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. apec.org [apec.org]
- 4. woah.org [woah.org]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 3-Methoxybenzaldehyde Azine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-methoxybenzaldehyde azine in medicinal chemistry, based on the known biological activities of the broader hydrazone class of compounds. Detailed protocols for the synthesis and evaluation of its potential therapeutic effects are also presented.
Introduction
3-Methoxybenzaldehyde azine, a Schiff base derived from the condensation of 3-methoxybenzaldehyde with hydrazine, belongs to the hydrazone class of organic compounds. Hydrazones (containing the R₁R₂C=NNH₂ functional group) are a versatile scaffold in drug discovery, known to exhibit a wide range of pharmacological activities.[1][2][3][4] The presence of the azomethine group (-C=N-) is crucial for their biological action.[1][4] While specific data on 3-methoxybenzaldehyde azine is limited, its structural analogs and the broader class of hydrazones have demonstrated significant potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3][4][5] These notes will explore these potential applications and provide detailed methodologies for their investigation.
Potential Therapeutic Applications
Antimicrobial Activity
Hydrazone derivatives have been widely reported to possess antibacterial and antifungal properties.[1] The antimicrobial activity is often attributed to the azomethine linkage. The lipophilicity of the compound, influenced by substituents on the aromatic rings, can also play a crucial role in its ability to penetrate microbial cell membranes.
Anticonvulsant Activity
Numerous hydrazone derivatives have been synthesized and evaluated for their anticonvulsant effects, with some showing promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test.[3][6][7] The mechanism of action is often linked to their ability to modulate ion channels or neurotransmitter systems in the central nervous system.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazones is a well-documented area of research.[1][2][4][5] Many derivatives have shown significant inhibition of inflammation in animal models like the carrageenan-induced paw edema assay.[2][5][8] This activity is often associated with the inhibition of inflammatory mediators such as prostaglandins.[9]
Data Presentation
The following tables summarize representative quantitative data for hydrazone derivatives, illustrating the potential efficacy that could be investigated for 3-methoxybenzaldehyde azine.
Table 1: Representative Antimicrobial Activity of Hydrazone Analogs
| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Cholesterol-derived tosylhydrazones | Candida albicans | 1.5 | [10] |
| 4-Substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazides | Various Bacteria | Bacteriostatic/Bactericidal | [10] |
| 1,2-Benzisothiazole hydrazones | Gram-positive bacteria | Good activity | [10] |
Table 2: Representative Anticonvulsant Activity of Hydrazone Analogs (MES Test)
| Compound | Dose (mg/kg) | Protection (%) | ED₅₀ (mg/kg) | Reference |
| N'-(4-chlorobenzylidene)nicotinohydrazide | - | - | 16.1 | [3] |
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[4-(4-bromophenoxy)benzylidene]acetohydrazide | 100 | 75 | - | [3] |
| Pyrimidine hydrazone Schiff bases | - | Good activity | - | [7] |
Table 3: Representative Anti-inflammatory Activity of Hydrazone Analogs (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| N-pyrrolylcarbohydrazide | 20 | Significant reduction | [5][8] |
| Pyrrole hydrazone derivative 1A | 20 | Pronounced effects | [5][8] |
| Nicotinic acid hydrazide derivatives (nitro substituted) | 20 | 35.73 - 37.29 | [2] |
| Benzylidene hydrazides | - | 68.66 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybenzaldehyde Azine
This protocol is adapted from the synthesis of a structurally similar compound, 3,4-dimethoxy benzaldehyde azine.[11]
Materials:
-
3-Methoxybenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate or Ethyl benzoate (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzaldehyde (2 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1 mmol) to the solution.
-
Add a catalytic amount of ethyl acetate or ethyl benzoate.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-methoxybenzaldehyde azine.
-
Characterize the final product using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
3-Methoxybenzaldehyde azine
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics/antifungals
-
DMSO (solvent for the compound)
Procedure:
-
Prepare a stock solution of 3-methoxybenzaldehyde azine in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbes with a known antimicrobial agent), a negative control (microbes in broth only), and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Anticonvulsant Screening - Maximal Electroshock (MES) Test in Mice
Materials:
-
3-Methoxybenzaldehyde azine
-
Male Swiss mice (20-25 g)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Dissolve or suspend 3-methoxybenzaldehyde azine in the vehicle at various doses.
-
Administer the compound intraperitoneally (i.p.) to groups of mice.
-
Administer the vehicle to the control group and the standard drug to the positive control group.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes moistened with saline.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀).
Protocol 4: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
Materials:
-
3-Methoxybenzaldehyde azine
-
Male Wistar rats (150-200 g)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Dissolve or suspend 3-methoxybenzaldehyde azine in the vehicle at various doses.
-
Administer the compound orally (p.o.) or intraperitoneally (i.p.) to groups of rats.
-
Administer the vehicle to the control group and the standard drug to the positive control group.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours; Vₜ).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Visualizations
Caption: Workflow for the synthesis and characterization of 3-methoxybenzaldehyde azine.
Caption: Workflow for the biological evaluation of 3-methoxybenzaldehyde azine.
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. rfppl.co.in [rfppl.co.in]
- 7. omicsonline.org [omicsonline.org]
- 8. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Hydrazones from 3-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazides. This particular application note details the experimental setup for the formation of a hydrazone from 3-methoxybenzaldehyde. Hydrazones derived from this aldehyde are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis is typically straightforward, involving the reaction of 3-methoxybenzaldehyde with a suitable hydrazide, often under mild acidic conditions.
Reaction Principle
The formation of a hydrazone from 3-methoxybenzaldehyde and a hydrazide proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
Experimental Protocols
The following protocols are generalized from common laboratory procedures for the synthesis of hydrazones from substituted benzaldehydes.
Protocol 1: General Synthesis of Hydrazone from 3-Methoxybenzaldehyde and 4-Hydroxybenzohydrazide
This protocol is adapted from a general procedure for synthesizing a series of hydrazide-hydrazones.[3]
Materials:
-
3-methoxybenzaldehyde
-
4-hydroxybenzohydrazide
-
Methanol (CH₃OH)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add 3-methoxybenzaldehyde (1.0 mmol, 136 mg) and 4-hydroxybenzohydrazide (1.0 mmol, 152 mg).
-
Add methanol (5.0 mL) to the flask to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid (100 µL).
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux and maintain for 5 hours with continuous stirring.
-
After the reaction is complete, concentrate the mixture to a volume of approximately 2.2 mL using a rotary evaporator.
-
Add deionized water (300 µL) to induce crystallization.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate further crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Protocol 2: Synthesis of a Hydrazone using Hydrochloric Acid as a Catalyst
This protocol provides an alternative catalytic condition for the synthesis.[4]
Materials:
-
3-methoxybenzaldehyde
-
A suitable hydrazide (e.g., 3,4,5-trimethoxybenzoyl hydrazide)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
In a suitable reaction vessel, dissolve equimolar amounts of 3-methoxybenzaldehyde and the selected hydrazide in ethanol.
-
Add one drop of concentrated HCl to the mixture to act as a catalyst.
-
Stir the mixture at 50 °C for 4 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Allow for slow evaporation of the solvent to obtain the crystalline hydrazone product.
-
Isolate the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the product and proceed with characterization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a hydrazone from 3-methoxybenzaldehyde and 4-hydroxybenzohydrazide, based on reported literature.[3]
| Parameter | Value |
| Reactants | |
| 3-methoxybenzaldehyde | 1.0 mmol |
| 4-hydroxybenzohydrazide | 1.0 mmol |
| Solvent | Methanol |
| Catalyst | Acetic Acid |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux |
| Yield | 79% |
| Physical Appearance | Colorless powder |
Characterization Data
For the synthesized hydrazones, characteristic spectral data is crucial for structure confirmation.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectra of hydrazones typically show a stretching vibration for the amide N-H bond around 3016–3307 cm⁻¹, the carbonyl group (C=O) band at 1580–1644 cm⁻¹, and the imine bond (C=N) at 1538–1589 cm⁻¹.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the aromatic protons of the 3-methoxybenzaldehyde and hydrazide moieties, the methoxy group protons (as a singlet), and the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the final hydrazone structure.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of hydrazones.
Reaction Mechanism
Caption: Mechanism of hydrazone formation.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
Application Note: Mass Spectrometry Fragmentation Analysis of Bis(3-methoxybenzylidene)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of bis(3-methoxybenzylidene)hydrazine and provides a detailed protocol for its analysis. Bis(3-methoxybenzylidene)hydrazine is an aromatic azine compound with potential applications in medicinal chemistry and materials science. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and metabolism studies. This application note serves as a practical guide for researchers working with this and structurally related compounds.
Introduction
Bis(3-methoxybenzylidene)hydrazine belongs to the class of Schiff bases known as azines, characterized by the C=N-N=C functionality. Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules.[1] In electron ionization mass spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•) which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the compound, providing valuable information about its molecular weight and structure. Aromatic compounds, due to their stable structure, often produce a strong molecular ion peak.[2]
Predicted Fragmentation Pattern
The fragmentation of bis(3-methoxybenzylidene)hydrazine (Molecular Weight: 268.31 g/mol ) under EI-MS is expected to proceed through several key pathways, driven by the stability of the resulting fragments. The primary fragmentation sites are predicted to be the C-N and N-N bonds, as well as cleavages related to the methoxy and benzylidene groups.
The initial ionization will form the molecular ion at m/z 268.
Major Fragmentation Pathways:
-
Cleavage of the N-N bond: Homolytic cleavage of the central N-N bond is a probable fragmentation pathway, leading to the formation of a stable 3-methoxybenzylideneimine radical cation at m/z 134. This is often a dominant fragmentation pathway in azine compounds.
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Formation of the Tropylium Ion: A characteristic fragmentation for benzyl-containing compounds is the formation of the tropylium ion. Cleavage of the C-C bond between the aromatic ring and the imine group, followed by rearrangement, can lead to the formation of a substituted tropylium ion. In this case, a methoxy-substituted tropylium ion at m/z 107 is a plausible fragment.
-
Loss of a Methoxy Group: The methoxy group can be lost as a methyl radical (•CH3) from the molecular ion or major fragments, resulting in ions at m/z 253 or m/z 119, respectively. Subsequent loss of a neutral carbon monoxide (CO) molecule is also possible.
-
Cleavage of the Imine Bond: Cleavage of the C=N bond can also occur, leading to various smaller fragments.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the expected stability of the ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 268 | [M]+• (Molecular Ion) | C16H16N2O2+• | Moderate to High |
| 134 | [C8H8NO]+ | 3-methoxybenzylideneimine radical cation | High |
| 107 | [C7H7O]+ | 3-methoxytropylium ion | Moderate |
| 77 | [C6H5]+ | Phenyl cation | Moderate |
| 133 | [C8H7NO]+ | [M - H - OCH3]+ | Low |
| 91 | [C7H7]+ | Tropylium ion | Low |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of bis(3-methoxybenzylidene)hydrazine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of bis(3-methoxybenzylidene)hydrazine in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
3. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
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Mass Range: m/z 40-400.
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Scan Speed: 1000 amu/s.
5. Data Analysis:
-
Identify the peak corresponding to bis(3-methoxybenzylidene)hydrazine based on its retention time.
-
Analyze the mass spectrum of the peak and compare the observed fragment ions with the predicted fragmentation pattern.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for compound confirmation.
Fragmentation Pathway Diagram
Caption: Proposed EI-MS fragmentation pathway of bis(3-methoxybenzylidene)hydrazine.
Conclusion
This application note provides a predicted fragmentation pattern and a detailed analytical protocol for bis(3-methoxybenzylidene)hydrazine using GC-MS. The proposed fragmentation pathways, centered around the cleavage of the N-N bond and rearrangements leading to stable aromatic cations, offer a basis for the interpretation of experimental mass spectra. The provided protocol can be adapted by researchers for the routine analysis and structural confirmation of this and related aromatic azine compounds in various research and development settings.
References
Application Note & Protocol: Quantification of 3-Methoxybenzaldehyde Hydrazone
Introduction
3-Methoxybenzaldehyde hydrazone is a chemical compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development and research. This document provides detailed analytical methods for the quantification of 3-methoxybenzaldehyde hydrazone using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. The protocols are intended for use by researchers, scientists, and drug development professionals.
General Information
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Compound Name: 3-Methoxybenzaldehyde Hydrazone
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IUPAC Name: (E)-(3-methoxybenzylidene)hydrazine
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CAS Number: 32599-25-8
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Molecular Formula: C₈H₁₀N₂O
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Molecular Weight: 150.18 g/mol
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Chemical Structure:
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method for the separation and quantification of 3-methoxybenzaldehyde hydrazone.
Principle
The method utilizes a C18 stationary phase to separate 3-methoxybenzaldehyde hydrazone from potential impurities and degradation products. The analyte is detected by its UV absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.
Materials and Reagents
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3-Methoxybenzaldehyde Hydrazone reference standard
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade, filtered and degassed)
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Formic acid (analytical grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC vials with septa
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0.45 µm syringe filters
Instrumentation
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HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Data acquisition and processing software
Experimental Protocol
3.4.1. Preparation of Mobile Phase
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Filter and degas both mobile phases before use.
3.4.2. Preparation of Standard Solutions
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Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methoxybenzaldehyde hydrazone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial gradient conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.4.3. Sample Preparation
The sample preparation will depend on the matrix. For a formulated product, it may involve dissolution in a suitable solvent followed by filtration. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
-
Example for a Pharmaceutical Formulation:
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Accurately weigh a portion of the formulation equivalent to approximately 10 mg of 3-methoxybenzaldehyde hydrazone.
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Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
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Allow the solution to cool to room temperature and dilute to volume with methanol.
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Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
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3.4.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-10 min: 40-80% B10-12 min: 80% B12-13 min: 80-40% B13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
3.4.5. Data Analysis
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Identify the peak corresponding to 3-methoxybenzaldehyde hydrazone based on the retention time of the standard.
-
Integrate the peak area of the analyte in both standards and samples.
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Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
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Determine the concentration of 3-methoxybenzaldehyde hydrazone in the samples using the linear regression equation of the calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo or known impurities |
Visualization
Caption: HPLC experimental workflow for 3-methoxybenzaldehyde hydrazone quantification.
UV-Vis Spectrophotometry Method
This section describes a simple and rapid method for the quantification of 3-methoxybenzaldehyde hydrazone using UV-Vis spectrophotometry.
Principle
This method is based on the inherent UV absorbance of 3-methoxybenzaldehyde hydrazone in a suitable solvent. The absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.
Materials and Reagents
-
3-Methoxybenzaldehyde Hydrazone reference standard
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Methanol (UV grade)
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Quartz cuvettes (1 cm path length)
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Volumetric flasks, pipettes, and other standard laboratory glassware
Instrumentation
-
UV-Vis Spectrophotometer (double beam)
Experimental Protocol
4.4.1. Determination of Wavelength of Maximum Absorbance (λmax)
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Prepare a solution of 3-methoxybenzaldehyde hydrazone in methanol (e.g., 10 µg/mL).
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Scan the solution from 200 nm to 400 nm using methanol as a blank.
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Determine the wavelength of maximum absorbance (λmax). For 3-methoxybenzaldehyde hydrazone, the expected λmax is around 280-300 nm.
4.4.2. Preparation of Standard Solutions
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Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-methoxybenzaldehyde hydrazone reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.
4.4.3. Sample Preparation
-
Prepare a sample solution in methanol, ensuring the final concentration falls within the linear range of the assay.
-
Filter the sample solution if it contains any particulate matter.
4.4.4. Measurement
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
4.4.5. Data Analysis
-
Construct a calibration curve by plotting the absorbance versus the concentration of the working standards.
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Determine the concentration of 3-methoxybenzaldehyde hydrazone in the sample solution using the linear regression equation of the calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for this UV-Vis spectrophotometry method.
| Parameter | Result |
| λmax | ~295 nm (in Methanol) |
| Linearity (µg/mL) | 2 - 20 |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.5% |
Visualization
Caption: UV-Vis spectrophotometry workflow for quantification.
Conclusion
This application note provides two robust and reliable methods for the quantification of 3-methoxybenzaldehyde hydrazone. The HPLC method offers high specificity and is suitable for the analysis of complex matrices, while the UV-Vis spectrophotometry method is simple, rapid, and cost-effective for routine analysis of pure samples. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods should be properly validated according to ICH guidelines before implementation in a regulated environment.
Troubleshooting & Optimization
optimizing reaction conditions for 3-methoxybenzaldehyde hydrazone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-methoxybenzaldehyde hydrazone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 3-methoxybenzaldehyde hydrazone?
A1: The synthesis involves the condensation reaction between 3-methoxybenzaldehyde and a hydrazine source, typically hydrazine hydrate, to form the corresponding hydrazone and water as a byproduct. The reaction is often catalyzed by a small amount of acid.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst, commonly glacial acetic acid, protonates the carbonyl oxygen of the 3-methoxybenzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This increases the rate of the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, will show the consumption of the starting material (3-methoxybenzaldehyde) and the formation of the product (3-methoxybenzaldehyde hydrazone) as distinct spots with different Rf values.
Q4: What is the most common side product in this synthesis?
A4: A common side product is the corresponding azine, which is formed by the reaction of the initially formed hydrazone with a second molecule of 3-methoxybenzaldehyde.[1] This is more likely to occur if an excess of the aldehyde is used or if the reaction is heated for a prolonged period.
Q5: How can I purify the final product?
A5: The most common method for purifying 3-methoxybenzaldehyde hydrazone is recrystallization. Ethanol is a frequently used solvent for this purpose.[2] If the product is an oil, trituration with a non-polar solvent like n-hexane may induce crystallization.[2] Column chromatography can also be used for purification if necessary.
Experimental Protocols
Protocol 1: General Synthesis of 3-Methoxybenzaldehyde Hydrazone
This protocol is a generalized procedure based on common methods for hydrazone synthesis.
Materials:
-
3-Methoxybenzaldehyde
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Hydrazine hydrate
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Ethanol (absolute)
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Glacial acetic acid (catalytic amount)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Stirring and heating apparatus
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Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1 to 1.2 equivalents) to the solution while stirring.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.
-
The reaction mixture can be stirred at room temperature or gently refluxed. The optimal conditions should be determined by monitoring the reaction progress by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
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Dry the purified 3-methoxybenzaldehyde hydrazone in a vacuum oven or desiccator.
Data Presentation
Table 1: Reaction Parameters for Aryl Hydrazone Synthesis (General Guidance)
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol, Methanol | Ethanol is a commonly used and effective solvent. |
| Reactant Ratio | 1:1 to 1:1.2 (Aldehyde:Hydrazine) | A slight excess of hydrazine can help drive the reaction to completion. |
| Catalyst | Glacial Acetic Acid | A few drops are typically sufficient. |
| Temperature | Room Temperature to Reflux | Reaction can often proceed at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 1 - 6 hours | Monitor by TLC to determine completion. |
Table 2: Characterization Data for a 3-Methoxybenzaldehyde Aryl Hydrazone Analog (Phenylhydrazone)
| Technique | Observed Shifts (ppm) |
| ¹H NMR (DMSO-d₆) | 8.57 (s, 1H), 7.52 (d, 2H), 7.42 (t, 3H), 7.32 – 7.21 (m, 3H), 7.10 (d, 1H), 3.81 (s, 3H)[3] |
| ¹³C NMR (DMSO-d₆) | 160.4, 159.5, 151.4, 137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5, 55.1[3] |
Note: These data are for 3-methoxybenzaldehyde phenylhydrazone and serve as a reference. The exact shifts for 3-methoxybenzaldehyde hydrazone may vary slightly.
Troubleshooting Guide
Table 3: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction conditions. - Loss of product during workup. | - Monitor the reaction by TLC to ensure completion. - Try gentle heating (reflux) to increase the reaction rate. - Ensure the use of a catalytic amount of acid. - Minimize the amount of solvent used for washing the product. |
| Product is an Oil and Does Not Solidify | - Presence of impurities. - The product may have a low melting point. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Triturate the oil with a cold non-polar solvent like n-hexane or pentane to induce crystallization.[2] |
| Formation of a Second Product (Azine) | - Use of excess aldehyde. - Prolonged heating. | - Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents). - Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed. - Purify the product by recrystallization or column chromatography to separate the hydrazone from the azine. |
| Broad or Messy Spots on TLC | - The compound may be acidic or basic and interacting with the silica gel. | - Add a small amount of a modifier to the TLC eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
| Difficulty in Removing Starting Aldehyde | - Incomplete reaction. - Co-crystallization of starting material and product. | - Ensure the reaction has gone to completion. - Wash the crude product thoroughly with a solvent in which the aldehyde is soluble but the hydrazone is not (e.g., cold ethanol or a hexane/ethyl acetate mixture). |
Visualizations
Caption: Experimental workflow for the synthesis of 3-methoxybenzaldehyde hydrazone.
Caption: Troubleshooting flowchart for common issues in hydrazone synthesis.
References
Technical Support Center: Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone and improving its yield.
I. Troubleshooting Guide
Low yields in the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone can arise from several factors, including suboptimal reaction conditions, side reactions, and purification challenges. This guide addresses common issues and provides systematic solutions.
dot
Caption: Troubleshooting flowchart for improving hydrazone yield.
Q1: My reaction yield is consistently low. What are the first things I should check?
A1: Start by verifying the quality and stoichiometry of your reactants.
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3-Methoxybenzaldehyde Purity: Aromatic aldehydes can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. The presence of 3-methoxybenzoic acid will consume the hydrazine and reduce the yield of the desired hydrazone.
-
Recommendation: Use freshly distilled or recently purchased 3-methoxybenzaldehyde. Check the purity by TLC or NMR before use.
-
-
Hydrazine Hydrate Quality: Hydrazine hydrate is a strong reducing agent and can be susceptible to degradation.
-
Recommendation: Use a fresh bottle of high-purity hydrazine hydrate.
-
-
Stoichiometry: The molar ratio of 3-methoxybenzaldehyde to hydrazine is critical. An excess of the aldehyde can lead to the formation of the azine byproduct.
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Recommendation: Start with a 1:1 molar ratio. If azine formation is a significant issue, consider using a slight excess (1.05 to 1.1 equivalents) of hydrazine.
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Q2: I've confirmed my reactants are pure and the stoichiometry is correct, but the yield is still poor. What should I investigate next?
A2: The next step is to optimize the reaction conditions.
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pH of the Reaction Medium: Hydrazone formation is often catalyzed by acid. The reaction rate is typically optimal in a mildly acidic medium (pH 4-6). If the medium is too acidic, the hydrazine will be protonated, reducing its nucleophilicity. If the medium is neutral or basic, the reaction can be very slow.
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid.
-
-
Solvent: The choice of solvent is important for ensuring the solubility of the reactants.
-
Recommendation: Protic solvents like ethanol or methanol are commonly used and generally give good results.
-
-
Temperature and Reaction Time: The reaction is typically performed at room temperature or with gentle heating.
-
Recommendation: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., refluxing in ethanol) can be applied. Prolonged heating at high temperatures may promote side reactions.
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Q3: I'm observing a significant amount of a yellow, crystalline byproduct that is difficult to separate from my desired hydrazone. What is it and how can I minimize its formation?
A3: This byproduct is likely the corresponding azine, 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. It is formed from the reaction of the initially formed hydrazone with a second molecule of the aldehyde.
-
Minimizing Azine Formation:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to 3-methoxybenzaldehyde.
-
Order of Addition: Add the 3-methoxybenzaldehyde solution dropwise to the hydrazine hydrate solution. This ensures that the aldehyde is never in large excess at any point during the reaction.
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Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these can favor the formation of the more thermodynamically stable azine.
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Q4: I'm having trouble purifying the hydrazone product. What are some effective purification strategies?
A4: Purification can be challenging due to the similar polarities of the hydrazone and the azine byproduct.
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Recrystallization: This is the most common method for purifying hydrazones.
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Recommendation: Ethanol is often a good solvent for recrystallization. Experiment with solvent mixtures (e.g., ethanol/water, ethanol/hexanes) to achieve optimal separation.
-
-
Column Chromatography: If recrystallization does not provide a pure product, column chromatography can be employed.
-
Recommendation: Use a silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The less polar azine will typically elute before the more polar hydrazone. Monitor the fractions by TLC.
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II. Frequently Asked Questions (FAQs)
Q5: What is the general reaction mechanism for the formation of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone?
A5: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the 3-methoxybenzaldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid.
Q6: Can I use a different catalyst besides acetic acid?
A6: Yes, other acid catalysts can be used. Mineral acids like HCl can be effective, but they need to be used in very small, catalytic amounts to avoid significant protonation of the hydrazine. Lewis acids have also been reported to catalyze hydrazone formation. However, for most standard preparations, a weak organic acid like acetic acid provides a good balance of reactivity and control.
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate) to separate the starting materials (3-methoxybenzaldehyde and hydrazine) from the hydrazone product and the azine byproduct. The disappearance of the starting aldehyde and the appearance of the product spot can be visualized under UV light.
Q8: Is the reaction reversible?
A8: Yes, hydrazone formation is a reversible reaction. The hydrazone can be hydrolyzed back to the aldehyde and hydrazine in the presence of water, especially under acidic conditions. This is why it is important to remove water from the reaction mixture if possible (e.g., by using a Dean-Stark trap if reacting in a suitable solvent like toluene) to drive the equilibrium towards the product.
III. Data Presentation
The following tables summarize how different experimental parameters can influence the yield of aromatic hydrazone synthesis, based on general principles and data from related reactions. Note that specific yields for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone may vary.
Table 1: Effect of Catalyst on Aromatic Hydrazone Synthesis
| Catalyst | Typical Concentration | Expected Outcome | Potential Issues |
| None | N/A | Slow reaction rate, potentially lower yield. | Incomplete reaction. |
| Acetic Acid (catalytic) | 1-5 drops | Increased reaction rate, generally good yields. | Minimal. |
| HCl (catalytic) | 1-2 drops of dilute solution | Can significantly increase the reaction rate. | Risk of protonating hydrazine, reducing its nucleophilicity and stalling the reaction. |
Table 2: Effect of Solvent on Aromatic Hydrazone Synthesis
| Solvent | Typical Conditions | Expected Outcome | Potential Issues |
| Ethanol | Reflux | Good solubility for reactants, generally high yields. | Product may be soluble, requiring partial solvent removal for precipitation. |
| Methanol | Room Temperature or Reflux | Similar to ethanol, good yields. | Lower boiling point may require longer reaction times if heating is needed. |
| Toluene | Reflux with Dean-Stark | Allows for azeotropic removal of water, driving the reaction to completion. | Higher temperatures may promote side reactions. |
Table 3: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Aldehyde:Hydrazine) | Expected Major Product | Rationale |
| 2:1 | Azine | Excess aldehyde reacts with the initially formed hydrazone. |
| 1:1 | Hydrazone (with some azine) | Equimolar amounts can still lead to some azine formation. |
| 1:1.1 | Hydrazone | A slight excess of hydrazine helps to suppress azine formation. |
IV. Experimental Protocols
Protocol 1: General Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
This protocol is a representative procedure for the synthesis of the target hydrazone.
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Reactant Preparation:
-
In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in absolute ethanol.
-
In a separate container, dissolve hydrazine hydrate (1.0-1.1 eq) in absolute ethanol.
-
-
Reaction:
-
To the stirred solution of hydrazine hydrate, add the 3-methoxybenzaldehyde solution dropwise at room temperature.
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Add a few drops of glacial acetic acid to the reaction mixture.
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Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, the mixture can be gently refluxed for 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to induce precipitation.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
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Protocol 2: Synthesis of the Azine Byproduct (for characterization and comparison)
This protocol is adapted from the synthesis of a similar azine and can be used to prepare the azine of 3-methoxybenzaldehyde for analytical comparison.
-
Reaction Setup:
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Dissolve 3-methoxybenzaldehyde (2.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1 hour. A clear solution should form.
-
Allow the solution to stand at room temperature. The azine product will often crystallize out of the solution over time.
-
-
Isolation:
-
Collect the crystals by filtration, wash with ethanol, and dry in air.
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V. Visualizations
dot
Caption: Reaction pathway for hydrazone and azine formation.
dot
Caption: General experimental workflow for hydrazone synthesis.
preventing hydrolysis of 3-methoxybenzaldehyde hydrazone in biological assays
Welcome to the technical support center for researchers utilizing 3-methoxybenzaldehyde hydrazone and other hydrazone-based compounds in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to hydrazone stability and ensure the reliability of your experimental data.
Troubleshooting Guide
Hydrazone hydrolysis can be a significant challenge in biological assays, leading to inconsistent results and misinterpretation of data. This guide will help you identify and address common issues related to the stability of 3-methoxybenzaldehyde hydrazone.
Issue 1: Inconsistent or lower-than-expected compound activity.
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Possible Cause: The hydrazone bond is hydrolyzing under your experimental conditions, reducing the concentration of the active compound. Aromatic hydrazones, like 3-methoxybenzaldehyde hydrazone, are generally more stable than their aliphatic counterparts; however, they can still be susceptible to hydrolysis, especially in complex biological media.[1]
-
Troubleshooting Steps:
-
Verify Compound Stability: Before conducting your primary assay, perform a stability study of 3-methoxybenzaldehyde hydrazone in your specific assay buffer and, if applicable, in the presence of cells or plasma.
-
Optimize pH: Hydrazone hydrolysis is often acid-catalyzed.[2][3] While physiological pH (7.4) is generally favored for cell-based assays, slight variations can impact stability. If your experimental window allows, assess stability at slightly different pH values.
-
Minimize Incubation Time: Reduce the incubation time of the hydrazone in the biological matrix as much as possible without compromising the assay's scientific objective.
-
Consider the Biological Matrix: Aroylhydrazones that are relatively stable in phosphate-buffered saline (PBS) have been shown to degrade rapidly in plasma and cell culture media.[1][4] This degradation can be catalyzed by plasma proteins and other low molecular weight components like amino acids.[1][4]
-
Issue 2: High background signal or unexpected biological effects.
-
Possible Cause: The hydrolysis of 3-methoxybenzaldehyde hydrazone releases two byproducts: 3-methoxybenzaldehyde and a hydrazine derivative. These byproducts may have their own biological activities or interfere with your detection method.
-
Troubleshooting Steps:
-
Test Byproduct Effects: Run control experiments where you expose your biological system to 3-methoxybenzaldehyde and the corresponding hydrazine separately to determine if they contribute to the observed effects.
-
Analytical Confirmation: Use analytical techniques like HPLC or LC-MS to detect the presence of the hydrolysis byproducts in your assay samples.
-
Frequently Asked Questions (FAQs)
Stability and Hydrolysis
Q1: How stable is 3-methoxybenzaldehyde hydrazone at physiological pH?
A1: Hydrazones derived from aromatic aldehydes, such as 3-methoxybenzaldehyde, are generally more stable to hydrolysis at neutral pH (7.4) compared to hydrazones derived from aliphatic aldehydes.[5] This increased stability is due to the electronic conjugation of the hydrazone bond with the aromatic ring. Some studies have shown that the half-life of aromatic hydrazones at pH 7.4 can be over 72 hours in simple buffer solutions.[5] However, it is crucial to note that stability can be significantly lower in complex biological media.[1][4]
Q2: What factors can influence the hydrolysis of my hydrazone?
A2: Several factors can affect the rate of hydrolysis:
-
pH: Hydrolysis is typically accelerated in acidic conditions.[2][3]
-
Buffer Composition: The components of your buffer can play a role. For instance, some studies suggest that certain buffer species can catalyze hydrolysis.
-
Biological Matrix: The presence of proteins (like albumin) and other small molecules in plasma or cell culture medium can catalyze the breakdown of the hydrazone bond.[1][4]
-
Temperature: Higher temperatures will generally increase the rate of hydrolysis.
-
Structure of the Hydrazone: Electron-donating or withdrawing groups on the aldehyde or hydrazine moiety can influence the electronic properties and, consequently, the stability of the hydrazone bond.
Q3: How can I experimentally determine the stability of 3-methoxybenzaldehyde hydrazone in my assay?
A3: You can monitor the stability of your compound over time using the following methods:
-
High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. You can incubate your compound in the assay medium and take samples at different time points. By separating the components and measuring the peak area of the parent hydrazone, you can quantify its degradation over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor hydrolysis. By observing the disappearance of signals corresponding to the hydrazone and the appearance of new signals from the aldehyde and hydrazine byproducts, you can determine the rate of hydrolysis.[2]
Byproducts and Assay Interference
Q4: What are the hydrolysis byproducts of 3-methoxybenzaldehyde hydrazone, and can they affect my assay?
A4: The hydrolysis of 3-methoxybenzaldehyde hydrazone yields 3-methoxybenzaldehyde and the corresponding hydrazine. Both of these byproducts have the potential to interfere with your assay. Hydrazone derivatives are known to possess a wide range of biological activities, so the released hydrazine could have its own effects.[6] 3-Methoxybenzaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] It is essential to run control experiments with the individual byproducts to assess their potential impact on your results.
Experimental Best Practices
Q5: What are some best practices to minimize hydrolysis during my experiments?
A5: To minimize hydrolysis, consider the following:
-
Fresh Stock Solutions: Prepare fresh stock solutions of your hydrazone compound before each experiment.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in an appropriate solvent and minimize freeze-thaw cycles.
-
Assay Design: Design your experiments to have the shortest possible incubation times.
-
Component Addition: Add the hydrazone compound to the assay medium as the last step, just before starting the experiment, to reduce its exposure time to potentially destabilizing conditions.
Data and Protocols
Table 1: Comparative Stability of Hydrazones
| Hydrazone Type | General Stability at pH 7.4 (in buffer) | Susceptibility to Hydrolysis in Plasma | Key Considerations |
| Aromatic Aldehyde Hydrazones | High (Half-life can be >72h)[5] | Can be rapid due to catalysis[1][4] | More stable starting point for biological assays. |
| Aliphatic Aldehyde Hydrazones | Lower (More susceptible to hydrolysis)[9] | Generally high | Often used for pH-sensitive drug release at acidic pH. |
| Acylhydrazones | Generally more stable than alkylhydrazones | Variable, but can still be significant | The nature of the acyl group influences stability. |
Protocol: General Method for Assessing Hydrazone Stability by HPLC
-
Preparation:
-
Prepare a stock solution of 3-methoxybenzaldehyde hydrazone in a suitable organic solvent (e.g., DMSO).
-
Prepare your biological assay buffer (e.g., PBS, cell culture medium, plasma).
-
-
Incubation:
-
Spike the assay buffer with the hydrazone stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and compatible with your assay.
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
-
Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately stop the reaction in the collected samples. This can be done by adding a quenching solution (e.g., a cold organic solvent like acetonitrile) to precipitate proteins and halt further degradation.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet any precipitates.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase that provides good separation of the parent hydrazone from its hydrolysis byproducts.
-
Monitor the elution profile using a UV detector at a wavelength where the hydrazone has strong absorbance.
-
-
Data Analysis:
-
Determine the peak area of the 3-methoxybenzaldehyde hydrazone at each time point.
-
Plot the percentage of the remaining hydrazone against time to determine its stability and calculate its half-life in the tested medium.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemos.de [chemos.de]
- 8. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
troubleshooting low purity in the synthesis of bis(3-methoxybenzylidene)hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(3-methoxybenzylidene)hydrazine.
Troubleshooting Guide
Low purity is a common issue in the synthesis of bis(3-methoxybenzylidene)hydrazine. This guide addresses potential causes and provides systematic solutions to improve product quality.
Problem: The final product shows low purity after synthesis and initial work-up.
This is often indicated by a broad melting point range, discrepancies in spectroscopic data (¹H NMR, ¹³C NMR, IR), or the presence of unexpected spots on a Thin Layer Chromatography (TLC) plate.
Logical Troubleshooting Workflow
Figure 1: A stepwise guide to troubleshooting low purity in the synthesis of bis(3-methoxybenzylidene)hydrazine.
Frequently Asked Questions (FAQs)
Reaction and Stoichiometry
Q1: My final product is contaminated with unreacted 3-methoxybenzaldehyde. How can I avoid this?
A1: This issue typically arises from an incorrect stoichiometric ratio of reactants or an incomplete reaction.
-
Solution 1: Stoichiometry Check. Ensure you are using a precise 2:1 molar ratio of 3-methoxybenzaldehyde to hydrazine hydrate. An excess of the aldehyde will remain in the final product.
-
Solution 2: Reaction Time. The reaction of hydrazine monohydrate with the aldehyde in ethanol, catalyzed by glacial acetic acid, should be stirred for 3-4 hours to ensure completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC). The spot corresponding to 3-methoxybenzaldehyde should disappear over time.
-
Solution 3: Purification. Unreacted aldehyde can often be removed during recrystallization, as its solubility profile differs from the bis-hydrazone product. Washing the crude product with a cold, non-polar solvent like hexane before recrystallization may also help.
Q2: I suspect I have formed the mono-hydrazone intermediate as an impurity. How can I confirm this and prevent its formation?
A2: The formation of the mono-hydrazone, (E)-1-(3-methoxybenzylidene)hydrazine, is a common source of impurity when the reaction does not go to completion.
-
Confirmation: The mono-hydrazone will have a different Rf value on a TLC plate compared to the bis-hydrazone. In the ¹H NMR spectrum, the mono-hydrazone would likely show signals for the -NH₂ protons, which are absent in the final bis-hydrazone product.
-
Prevention:
-
Reaction Conditions: Ensure the reaction is carried out for a sufficient duration (3-4 hours) under reflux to drive the equilibrium towards the formation of the more stable bis-hydrazone[1].
-
Slow Addition: To favor the formation of the bis-hydrazone, a slow addition of the aldehyde to the hydrazine solution may be beneficial.
-
Purification
Q3: My crude product has a yellowish, oily appearance and is difficult to crystallize. What should I do?
A3: An oily product suggests the presence of impurities that are inhibiting crystallization.
-
Solution 1: Trituration. Before recrystallization, try triturating the oily product with a cold, non-polar solvent such as pentane or hexane. This can help to solidify the product and remove some soluble impurities.
-
Solution 2: Solvent System for Recrystallization. If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
Q4: Which solvent is best for recrystallizing bis(3-methoxybenzylidene)hydrazine?
A4: The choice of solvent is critical for effective purification.
-
Recommended Solvents: Ethanol is a commonly used and effective solvent for recrystallizing bis-hydrazones[1][2]. Other solvents that have been successfully used for similar compounds include N,N-dimethylformamide (DMF) and acetonitrile.
-
Solvent Selection Principle: A good recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. It is advisable to test the solubility of your crude product in small amounts of different solvents to find the optimal one.
Product Characterization
Q5: What are the expected spectroscopic data for pure bis(3-methoxybenzylidene)hydrazine?
A5: The following data can be used to confirm the identity and purity of your product[1]:
| Analysis | Expected Result |
| Appearance | Yellow solid[1] |
| Yield | ~78%[1] |
| IR (cm⁻¹) | ~1619 (C=N stretch)[1] |
| ¹H NMR (CDCl₃, ppm) | δ 8.61 (s, 2H, CH=N), 7.43 (d, 2H, Ar-H), 7.34 (d, 4H, Ar-H), 7.02-6.99 (m, 2H, Ar-H), 3.86 (s, 6H, OCH₃)[1] |
| ¹³C NMR (CDCl₃, ppm) | δ 161.95 (C=N), 159.93, 135.40, 129.01, 122.01, 118.01, 111.97, 55.40[1] |
| HRMS (ESI-qTOF) | [M+H]⁺ calculated for C₁₆H₁₇N₂O₂: 269.1290; found: 269.1280[1] |
Experimental Protocols & Diagrams
Synthesis of Bis(3-methoxybenzylidene)hydrazine
This protocol is adapted from a standard procedure for the synthesis of dibenzylidenehydrazine derivatives[1].
Materials:
-
3-methoxybenzaldehyde
-
Hydrazine monohydrate
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Ethanol
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Glacial acetic acid
Procedure:
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In a round-bottom flask, dissolve 10 mmol of 3-methoxybenzaldehyde in 30 mL of ethanol.
-
To this solution, add 20 mmol of hydrazine monohydrate.
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Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.
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Stir the mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
If a precipitate forms during the reaction, filter the solid. If no solid forms, evaporate the ethanol under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure bis(3-methoxybenzylidene)hydrazine.
Reaction Pathway
References
Technical Support Center: Purification of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying hydrazones like 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone?
The most common purification techniques for hydrazones are recrystallization and column chromatography. Trituration can also be an effective method for initial purification, especially if the product is an oil.
Q2: My product is an oil and not a solid. How can I purify it?
Oily products can be a common issue in hydrazone synthesis. Here are a few troubleshooting steps:
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Trituration: Stirring the oil with a non-polar solvent like cold n-hexane or pentane can sometimes induce crystallization.[1]
-
Recrystallization from a different solvent system: If a single solvent fails, a binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) might be effective. The product should be dissolved in a minimum amount of the more soluble solvent, followed by the slow addition of the less soluble solvent until turbidity is observed.
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Column Chromatography: If crystallization fails, column chromatography can be used to purify the oily product.
Q3: My hydrazone seems to be decomposing on the silica gel column. What can I do to prevent this?
Hydrazones can be sensitive to the acidic nature of silica gel.[2] To mitigate decomposition during column chromatography:
-
Deactivate the silica gel: You can neutralize the silica gel by washing it with a solvent containing a small amount of a basic modifier, such as triethylamine (typically 1-2%).
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel.
-
Work quickly: Minimize the time the compound spends on the column.
Q4: What are suitable solvents for recrystallizing hydrazones?
The choice of solvent is crucial and often requires some experimentation. Based on general experience with hydrazones, the following solvents can be considered[1][3][4]:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Commonly used for hydrazones, often effective when hot. |
| Methanol | Polar | 65 | Similar to ethanol, good for polar hydrazones. |
| Acetonitrile | Polar | 82 | Can be effective for highly soluble or oily products.[1] |
| Ethyl Acetate/Hexane | Variable | ~70 | A versatile binary system for adjusting polarity. |
| Dichloromethane/Hexane | Variable | ~40 | Another useful binary system, good for less polar compounds. |
| Dimethylformamide (DMF) | Polar | 153 | Used for less soluble hydrazones, requires high vacuum for removal.[1] |
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Possible Causes:
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The compound is too soluble in the chosen solvent, even at low temperatures.
-
Too much solvent was used for recrystallization.
-
The product is precipitating as an oil instead of crystals.
-
Premature crystallization during hot filtration.
Solutions:
-
Workflow for Low Recrystallization Yield:
Caption: Troubleshooting workflow for low recrystallization yield.
Problem 2: Streaking or Poor Separation in Column Chromatography
Possible Causes:
-
The chosen eluent system is too polar or not polar enough.
-
The compound is decomposing on the silica gel.
-
The column was not packed properly.
-
The sample was overloaded.
Solutions:
-
Workflow for Poor Chromatographic Separation:
Caption: Troubleshooting guide for column chromatography issues.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel or alumina as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: General Solvent Properties for Hydrazone Purification
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane | Solubility is highly dependent on the specific hydrazone structure. Experimental screening is necessary. |
| Column Chromatography | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients | To prevent decomposition on silica, consider adding ~1% triethylamine to the eluent or using alumina.[2] |
| Trituration | n-Hexane, Pentane, Diethyl Ether | Effective for converting oils to solids and removing non-polar impurities.[1] |
References
addressing unexpected side products in the synthesis of 3-methoxybenzaldehyde hydrazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxybenzaldehyde hydrazone. Our aim is to help you address common challenges, particularly the formation of unexpected side products, and to provide clear, actionable guidance for successful synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-methoxybenzaldehyde hydrazone, offering potential causes and solutions.
Problem 1: Low Yield of the Desired Hydrazone Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Extend the reflux or stirring time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Temperature: If the reaction is being conducted at room temperature, consider gentle heating (e.g., 40-50 °C). |
| Suboptimal pH: The reaction is acid-catalyzed, but a highly acidic or basic medium can hinder the reaction. | - Catalytic Amount of Acid: Use a catalytic amount of a weak acid like acetic acid. A few drops are often sufficient. |
| Side Reaction Dominance: Formation of the azine side product may be favored. | - Adjust Stoichiometry: Use a molar excess of hydrazine hydrate (e.g., 2-3 equivalents) relative to 3-methoxybenzaldehyde. This shifts the equilibrium towards the formation of the hydrazone. |
Problem 2: Presence of a Significant Amount of a Yellow, Crystalline Side Product
This is a strong indication of the formation of 3-methoxybenzaldehyde azine, a common byproduct in hydrazone synthesis.
| Identification of Side Product | Mitigation Strategies |
| Spectroscopic Analysis: Compare the 1H NMR and IR spectra of your product mixture with the reference spectra for 3-methoxybenzaldehyde hydrazone and 3-methoxybenzaldehyde azine provided in the "Data and Characterization" section below. | - Control Stoichiometry: The most effective way to minimize azine formation is to use an excess of hydrazine hydrate. A 1:1 molar ratio of aldehyde to hydrazine is more likely to produce the azine. - Slow Addition of Aldehyde: Adding the 3-methoxybenzaldehyde solution dropwise to the hydrazine hydrate solution can help to maintain a high local concentration of hydrazine, favoring hydrazone formation. |
Problem 3: Difficulty in Purifying the Hydrazone Product
Hydrazones can sometimes be challenging to purify, and issues like oiling out during recrystallization or decomposition on silica gel can occur.
| Purification Challenge | Recommended Purification Protocol |
| Oily Product or Co-precipitation of Impurities: The crude product may not be a clean, crystalline solid. | - Trituration: Stir the crude product vigorously with a non-polar solvent like cold hexanes or pentane. This can often induce crystallization of the hydrazone and wash away soluble impurities. - Recrystallization: Ethanol is a commonly used solvent for recrystallizing hydrazones. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water can be effective. |
| Contamination with Azine: The azine side product has similar properties to the hydrazone, making separation difficult. | - Fractional Recrystallization: Due to potential differences in solubility, carefully performed fractional recrystallization from a suitable solvent (e.g., ethanol) may allow for the separation of the hydrazone and azine. - Column Chromatography (with caution): While some hydrazones are sensitive to silica gel, chromatography can be attempted. It is advisable to use a less acidic stationary phase like neutral alumina, or to deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 3-methoxybenzaldehyde hydrazone?
A1: The most common side product is 3-methoxybenzaldehyde azine. This symmetrical molecule is formed when two molecules of 3-methoxybenzaldehyde react with one molecule of hydrazine. This typically occurs when the molar ratio of aldehyde to hydrazine is high.
Q2: How can I confirm the identity of my product and any side products?
A2: The most definitive methods for identification are spectroscopic techniques. You should acquire 1H NMR, 13C NMR, and FT-IR spectra of your product. Compare these spectra with the reference data provided in the "Data and Characterization" section of this guide. The presence of characteristic peaks for the hydrazone (e.g., distinct N-H protons in the 1H NMR) and the absence of peaks corresponding to the symmetrical azine will confirm the identity and purity of your desired product.
Q3: What is the optimal molar ratio of 3-methoxybenzaldehyde to hydrazine hydrate?
A3: To favor the formation of the hydrazone and minimize the azine side product, a molar excess of hydrazine hydrate is recommended. A ratio of 1 equivalent of 3-methoxybenzaldehyde to 2-3 equivalents of hydrazine hydrate is a good starting point.
Q4: My hydrazone appears to be an oil and won't crystallize. What should I do?
A4: Oily products can be a result of impurities. First, try triturating the oil with a cold non-polar solvent like hexanes. If that fails, attempt to dissolve the oil in a small amount of a suitable solvent like ethanol and then slowly add a non-solvent (like water) until turbidity is observed. Then, allow the solution to stand, preferably at a reduced temperature, to induce crystallization.
Q5: Can I use column chromatography to purify my 3-methoxybenzaldehyde hydrazone?
A5: Caution is advised when using silica gel chromatography for hydrazone purification, as the acidic nature of the silica can sometimes lead to decomposition. If you must use chromatography, consider using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine in your eluent system. Always monitor the fractions carefully by TLC.
Data and Characterization
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Colorless to pale yellow liquid | - |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Colorless fuming liquid | - |
| 3-Methoxybenzaldehyde Hydrazone | C₈H₁₀N₂O | 150.18 | - | - |
| 3-Methoxybenzaldehyde Azine | C₁₆H₁₆N₂O₂ | 268.31 | Yellow crystalline solid | - |
Table 2: Spectroscopic Data for Product and Side Product Identification
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | FT-IR (KBr, cm-1) |
| 3-Methoxybenzaldehyde Hydrazone | Anticipated signals: Aromatic protons (multiplet, ~6.8-7.4), Aldehydic CH=N proton (singlet, ~7.5-8.0), Methoxy protons (singlet, ~3.8), NH2 protons (broad singlet) | Anticipated signals: Aromatic carbons, C=N carbon (~140-150), Methoxy carbon (~55) | Anticipated signals: N-H stretch (broad, ~3200-3400), C=N stretch (~1620), C-O stretch (~1250) |
| 3-Methoxybenzaldehyde Azine | Reference data for a similar azine: Aromatic protons (6.87-7.29, m), Azomethine CH=N proton (8.97, s), Methoxy protons (3.83, s) | Anticipated signals: Aromatic carbons, C=N carbon (~160), Methoxy carbon (~55) | Reference data for a similar azine: C=N stretch (1615), C-O stretch (1257) |
| 3-Methoxybenzaldehyde (Starting Material) | Aromatic protons (~7.1-7.5, m), Aldehyde proton (~9.9, s), Methoxy protons (~3.8, s) | Aromatic carbons, Carbonyl carbon (~192), Methoxy carbon (~55) | C=O stretch (~1700), C-O stretch (~1260) |
Experimental Protocols
Key Experiment 1: Synthesis of 3-Methoxybenzaldehyde Hydrazone
Objective: To synthesize 3-methoxybenzaldehyde hydrazone while minimizing the formation of the azine side product.
Materials:
-
3-Methoxybenzaldehyde
-
Hydrazine hydrate (85% in water)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (2.5 equivalents) in ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Slowly add a solution of 3-methoxybenzaldehyde (1 equivalent) in ethanol to the hydrazine solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Key Experiment 2: Synthesis of 3-Methoxybenzaldehyde Azine (Side Product Reference)
Objective: To synthesize 3-methoxybenzaldehyde azine for use as a reference standard.
Materials:
-
3-Methoxybenzaldehyde
-
Hydrazine hydrate (85% in water)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzaldehyde (2 equivalents) in ethanol.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours. The formation of a yellow precipitate is expected.
-
Cool the reaction mixture to room temperature.
-
Collect the yellow crystalline product by vacuum filtration and wash with cold ethanol.
-
The product can be recrystallized from ethanol if necessary.
Visualizations
Caption: Reaction scheme for the synthesis of 3-methoxybenzaldehyde hydrazone and the formation of the azine side product.
Caption: A troubleshooting workflow for the synthesis of 3-methoxybenzaldehyde hydrazone.
Caption: A simplified representation of the two-step process leading to azine formation.
Technical Support Center: Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone?
A1: The most common and straightforward method is the condensation reaction between 3-methoxybenzaldehyde and hydrazine hydrate. Typically, the reaction is carried out in a suitable solvent like ethanol.
Q2: What is the stoichiometry of the reaction?
A2: The reaction involves the condensation of two equivalents of 3-methoxybenzaldehyde with one equivalent of hydrazine hydrate to form the symmetric hydrazone, also known as an azine.
Q3: What are the typical reaction conditions?
A3: The reaction is often performed at room temperature or with gentle heating (e.g., reflux) in a protic solvent such as ethanol. Reaction times can vary from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-methoxybenzaldehyde starting material. The formation of the product can also be followed using spectroscopic methods like FT-IR, where the appearance of the C=N stretch of the hydrazone and the disappearance of the C=O stretch of the aldehyde can be observed.
Q5: What are the common purification methods for the product?
A5: The product often precipitates from the reaction mixture upon cooling. Purification can be achieved by filtration and washing the solid with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and soluble impurities. Recrystallization from a solvent like ethanol can be used for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | 1a. Increase reaction time. 1b. Gently heat the reaction mixture to reflux. 1c. Ensure the correct stoichiometry of reactants is used. |
| 2. Poor quality of reagents. | 2a. Use freshly opened or purified 3-methoxybenzaldehyde. 2b. Use a fresh, high-purity source of hydrazine hydrate. | |
| 3. Product is soluble in the reaction solvent. | 3. After the reaction is complete, try to precipitate the product by cooling the reaction mixture in an ice bath or by adding a co-solvent in which the product is insoluble. | |
| Presence of Impurities | 1. Unreacted 3-methoxybenzaldehyde. | 1a. Wash the crude product thoroughly with a solvent in which the aldehyde is soluble but the product is not (e.g., cold ethanol). 1b. Recrystallize the product. |
| 2. Formation of side products. | 2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Purification by recrystallization is often effective. | |
| Difficulty in Isolating the Product | 1. Product is an oil or does not precipitate. | 1a. Try to induce crystallization by scratching the inside of the flask with a glass rod. 1b. Use a seed crystal if available. 1c. Perform a solvent screen to find a suitable solvent system for precipitation or crystallization. |
| Inconsistent Results on Scale-Up | 1. Inefficient heat transfer. | 1. Ensure adequate stirring and controlled heating to maintain a consistent reaction temperature throughout the larger volume. |
| 2. Inefficient mixing. | 2. Use appropriate stirring equipment (e.g., overhead stirrer for larger volumes) to ensure homogeneity. | |
| 3. Precipitation issues at a larger scale. | 3. Control the rate of cooling to manage the particle size of the precipitate for easier filtration. |
Experimental Protocols
Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
This protocol is adapted from the synthesis of structurally similar benzaldehyde azines.
Materials:
-
3-methoxybenzaldehyde
-
Hydrazine hydrate (or hydrazine hydrochloride)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (2.0 equivalents) in ethanol.
-
To this solution, add hydrazine hydrate (1.0 equivalent) dropwise with stirring.
-
The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 70-80°C) for a specified period (e.g., 2-24 hours).[1]
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The product is dried under vacuum to yield 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of Benzaldehyde Azines
| Aldehyde | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-3-methoxybenzaldehyde | Hydrazine hydrochloride | Ethanol | 70 | 24 | - | [1] |
| 4-Hydroxy-3-methoxybenzaldehyde | Hydrazine hydrate | Ethanol | Reflux | - | 80 | [2] |
| 2-Methoxybenzaldehyde | Hydrazine | Ethanol | Room Temp | 1 | 82.4 |
Note: The data presented is for structurally related compounds and should be considered as a starting point for optimization.
Table 2: Spectroscopic Data for a Structurally Similar Compound: (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine
| Technique | Key Signals |
| ¹H NMR | δ 3.83 (s, 6H, -OCH₃), δ 6.87-7.29 (m, 6H, Ar-H), δ 8.97 (s, 2H, -CH=N-), δ 10.85 (s, 2H, -OH) |
| MS (m/z) | 300 [M]⁺ |
Source: Adapted from the characterization of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[1] The expected signals for the target compound would be similar, lacking the -OH signal.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Substituted Benzaldehyde Hydrazones
A comprehensive review of the diverse biological landscape of substituted benzaldehyde hydrazones, offering a comparative analysis of their therapeutic potential. This guide synthesizes experimental data on their anticancer, antimicrobial, and antioxidant activities, providing researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making in the pursuit of novel therapeutic agents.
Hydrazones, characterized by the azometine group (–NHN=CH–), are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The ease of their synthesis, typically through the condensation of hydrazides with aldehydes or ketones, makes them attractive scaffolds for the development of new drugs.[1][3] Among these, substituted benzaldehyde hydrazones have emerged as particularly promising candidates, with their biological profiles being significantly influenced by the nature and position of substituents on the benzaldehyde ring. This guide provides a comparative overview of the biological activities of various substituted benzaldehyde hydrazones, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activity Data
The biological activity of substituted benzaldehyde hydrazones can vary significantly based on the electronic and steric properties of the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships for different therapeutic areas.
Anticancer Activity
The anticancer potential of substituted benzaldehyde hydrazones has been extensively investigated against various cancer cell lines. The cytotoxic effects are often attributed to their ability to induce apoptosis and interfere with cellular signaling pathways.
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde benzoylhydrazone (H2sb) | Various | Not specified in abstract | [4] |
| Cu(II) complexes of H2sb analogs | Various | Enhanced activity compared to ligands | [4] |
| Arylsulfonylhydrazones of substituted benzaldehydes | Murine lymphocytic leukemia P-388, Ehrlich ascites carcinoma (EAC) | Marginal to mild activity | [5] |
| Vanillin-derived hydrazones | Various human cancer cell lines (e.g., MCF-7, HepG2, HT-29) | Significant anticancer activity reported | [6] |
Table 1: Anticancer Activity of Substituted Benzaldehyde Hydrazones. The table illustrates the cytotoxic effects of different benzaldehyde hydrazone derivatives against various cancer cell lines. The activity is often enhanced by complexation with metal ions like Cu(II).
Antimicrobial Activity
Substituted benzaldehyde hydrazones have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential enzymes or disruption of cell membrane integrity.
| Compound/Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) | C. parapsilosis, T. asahii | 8–16 | [7] |
| [4-pyridin-2-ylbenzaldehyde] (13a) | C. parapsilosis, T. asahii | 16–32 | [7] |
| 4-hydroxybenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Staphylococcus aureus, Mycobacterium tuberculosis | 3.13 | [1] |
| 2,3,4-hydrazone derivatives | M. tuberculosis H37Rv | 0.78-6.25 | [1] |
Table 2: Antimicrobial Activity of Substituted Benzaldehyde Hydrazones. This table summarizes the minimum inhibitory concentrations (MIC) of various hydrazone derivatives against different microbial species, indicating their potential as antimicrobial agents.
Antioxidant Activity
The antioxidant properties of benzaldehyde hydrazones are often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl or other electron-donating groups on the benzaldehyde ring generally enhances their antioxidant capacity.
| Compound/Substituent | Assay | IC50 (µg/mL) or Activity | Reference |
| Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 14a | α-glucosidase inhibition | 21.92 | [8] |
| Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 14b | α-glucosidase inhibition | 22.32 | [8] |
| Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 14c | α-glucosidase inhibition | 23.58 | [8] |
| Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 15a | α-glucosidase inhibition | 24.50 | [8] |
| p-Substituted Salicylaldehyde Phenylhydrazone 3a (shortest chain) | Free radical-scavenging, reducing power, metal chelating, total anti-oxidant activity | Highest activity among tested compounds | [9] |
Table 3: Antioxidant and Enzyme Inhibition Activity of Substituted Benzaldehyde Hydrazones. This table presents the antioxidant and enzyme inhibitory activities of different hydrazone derivatives, highlighting the impact of specific structural features.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key biological assays cited in this guide.
General Synthesis of Benzaldehyde Hydrazones
The synthesis of benzaldehyde hydrazones is typically achieved through a straightforward condensation reaction.
Caption: General synthesis workflow for substituted benzaldehyde hydrazones.
Procedure:
-
A solution of the appropriately substituted benzaldehyde is prepared in a suitable solvent, such as ethanol or methanol.
-
An equimolar amount of hydrazine hydrate or a substituted hydrazide is added to the solution.[1][10]
-
A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.
-
The reaction mixture is then heated under reflux for a specified period.[11]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure substituted benzaldehyde hydrazone.[1]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Procedure:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
Fungal inocula are prepared from fresh cultures and adjusted to a specific concentration (e.g., 0.5–2.5 × 10^3 CFU/mL).
-
The prepared fungal suspension is added to each well of the microtiter plate.
-
The plates are incubated at 35-37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[7]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the free radical scavenging ability of compounds.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
A solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[2][12]
Signaling Pathways and Mechanisms of Action
The biological effects of substituted benzaldehyde hydrazones are often mediated through their interaction with specific cellular targets and signaling pathways. For instance, their anticancer activity can be a result of apoptosis induction.
Caption: Proposed apoptotic signaling pathway induced by benzaldehyde hydrazones.
This diagram illustrates the potential mechanism by which some benzaldehyde hydrazones induce apoptosis. They may trigger the intrinsic pathway by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. Some hydrazones might also influence the extrinsic pathway.
Conclusion
Substituted benzaldehyde hydrazones represent a versatile and promising class of compounds with a wide array of biological activities. The structure-activity relationship studies reveal that the nature and position of substituents on the benzaldehyde ring are critical determinants of their therapeutic efficacy. This comparative guide provides a valuable resource for researchers in the field, offering a foundation for the rational design and development of novel benzaldehyde hydrazone-based therapeutic agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in silico docking studies and biological evaluation of novel quinoxaline-hydrazide hydrazone-1,2,3-triazole hybrids as α-glucosidase inhibitors and antioxidants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ijert.org [ijert.org]
- 12. Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship [scielo.org.mx]
Comparative Antimicrobial Efficacy of 3-Methoxybenzaldehyde Azine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial efficacy of 3-methoxybenzaldehyde azine against a panel of alternative antimicrobial agents. Due to the limited availability of direct experimental data on 3-methoxybenzaldehyde azine in the reviewed literature, this comparison leverages data from closely related Schiff base and chalcone derivatives synthesized from substituted benzaldehydes. The data presented is intended to serve as a reference for further research and development in the field of antimicrobial agents.
Executive Summary
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial compounds. Azines, a class of compounds containing a C=N-N=C linkage, and their precursors, Schiff bases, have garnered significant interest due to their diverse biological activities. This guide focuses on 3-methoxybenzaldehyde azine, a symmetrical azine, and compares its projected antimicrobial potential with other benzaldehyde-derived compounds and standard antibiotics. The comparative data, collated from various studies, is presented to facilitate an objective assessment of these compounds as potential therapeutic agents.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzaldehyde derivatives and standard antibiotics against common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). It is important to note that the data for the benzaldehyde derivatives are sourced from different studies and are not from a head-to-head comparative experiment. Therefore, these values should be interpreted with caution.
| Compound/Drug | Test Organism | MIC (µg/mL) | Reference |
| Target Compound (Projected) | |||
| 3-Methoxybenzaldehyde Azine | S. aureus, E. coli | Data Not Available | - |
| Alternative Benzaldehyde Derivatives | |||
| Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2c) | S. aureus | >2500 | [1] |
| Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2d) | S. aureus | >2500 | [1] |
| Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2i) | S. aureus | 156.25 | [1] |
| Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2c) | E. coli | >2500 | [1] |
| Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2d) | E. coli | 156.25 | [1] |
| Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2i) | E. coli | 625 | [1] |
| Aroyl hydrazone from 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) | S. aureus | Not specified | [2] |
| Aroyl hydrazone from 4-hydroxy-3-methoxy-benzaldehyde (Vanillin) | E. coli | Not specified | [2] |
| Benzaldehyde | S. aureus | ≥1024 | [3] |
| Standard Antibiotics | |||
| Ciprofloxacin | S. aureus | 0.25 - 1 | [3] |
| Gentamicin | S. aureus | 0.5 - 2 | [3] |
| Ciprofloxacin | E. coli | 0.015 - 0.12 | [3] |
| Gentamicin | E. coli | 0.25 - 1 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Synthesis of Symmetrical Azines (General Procedure)
Symmetrical azines, such as 3-methoxybenzaldehyde azine, can be synthesized via the condensation of a substituted benzaldehyde with hydrazine hydrate.
Materials:
-
Substituted benzaldehyde (e.g., 3-methoxybenzaldehyde)
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve the substituted benzaldehyde in ethanol.
-
Add hydrazine hydrate to the solution in a 2:1 molar ratio of aldehyde to hydrazine.
-
The reaction mixture is typically stirred at room temperature or refluxed for a specific period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid (the azine) is collected by filtration.
-
The crude product is then washed with a suitable solvent and can be further purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (e.g., 3-methoxybenzaldehyde azine, alternatives)
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in MHB in the 96-well microtiter plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 3-methoxybenzaldehyde azine.
Caption: General workflow for the synthesis and antimicrobial evaluation of 3-methoxybenzaldehyde azine.
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of action for 3-methoxybenzaldehyde azine is not yet elucidated, many antimicrobial agents function by disrupting essential bacterial signaling pathways. The diagram below represents a hypothetical bacterial signaling cascade that could be a target for such compounds.
Caption: Hypothetical bacterial signaling pathway potentially inhibited by an antimicrobial agent.
References
- 1. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde : Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Methoxy-Substituted Benzaldehyde Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of methoxy-substituted benzaldehyde hydrazones, a class of compounds with significant potential in medicinal chemistry. By summarizing quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. Benzaldehyde hydrazones, in particular, have attracted considerable attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and antioxidant activities. The introduction of methoxy (-OCH₃) and hydroxyl (-OH) substituents onto the benzaldehyde ring plays a crucial role in modulating the biological efficacy of these molecules. This guide explores the structure-activity relationships (SAR) of these derivatives, offering insights into how the number and position of these functional groups influence their therapeutic potential.
Comparative Biological Activity
The biological activity of methoxy-substituted benzaldehyde hydrazones is significantly influenced by the substitution pattern on the aromatic ring. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogs across several key therapeutic areas.
Antimicrobial Activity
The antimicrobial potency of these hydrazones is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Methoxy-Substituted Benzaldehyde Hydrazones
| Compound/Substitution Pattern | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-Hydroxy-3-methoxy-benzaldehyde aroyl hydrazone | Moderate Activity | Moderate Activity | Moderate Activity | [1] |
| p-Methoxy substitution on the B ring | Enhanced Activity | - | Enhanced Activity | [2] |
| m-Methoxy substitution on the B ring | Enhanced Activity | - | Enhanced Activity | [2] |
| o-Methoxy substitution on the B ring | Less Active | - | - | [2] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
The presence of a hydroxyl group is often important for enhanced antimicrobial activity.[1]
-
The position of the methoxy group is critical, with para and meta substitutions on the second aromatic ring (B ring) generally leading to higher activity against P. aeruginosa and S. aureus.[2]
-
Ortho substitution with a methoxy group on the B ring tends to decrease antibacterial activity.[2]
Anticancer Activity
The anticancer potential of methoxy-substituted benzaldehyde hydrazones is typically assessed by their cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Methoxy-Substituted Benzaldehyde Hydrazones
| Compound/Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 5-Methoxysalicylaldehyde-based hydrazones | Breast Cancer (MDA-MB-231) | 0.91 - 12.07 | |
| 3-Methoxysalicylaldehyde-derived hydrazones | Leukemia (HL-60) | Potent Cytotoxicity | |
| Dimethoxy derivatives of salicylaldehyde benzoylhydrazone | Leukemic cell lines | Low µM to nM |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Incorporating a methoxy group at the fifth position of salicylaldehyde hydrazones significantly enhances activity against breast cancer cell lines.
-
3-Methoxysalicylaldehyde-derived hydrazones have demonstrated strong cytotoxicity against acute myeloid leukemia cells.
-
Dimethoxy analogs have shown exceptional antileukemic selectivity, with no toxicity observed in normal human embryonic kidney cells.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, with lower IC₅₀ or C₅₀ values indicating higher activity.
Table 3: Comparative Antioxidant Activity of Methoxy-Substituted Benzaldehyde Hydrazones
| Compound/Substitution Pattern | Assay | Activity | Reference |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde benzoyl hydrazones | ABTS cation radical scavenging | High Activity | |
| 3-Methoxy derivatives of salicylaldehyde benzoylhydrazone | Superoxide radical scavenging | C₅₀ < 3.7 µmol/L | |
| Gallic hydrazones with methoxy substituents | DPPH and ABTS assays | Potent Antioxidants |
Structure-Activity Relationship Insights for Antioxidant Activity:
-
The presence of multiple hydroxyl and methoxy groups, as seen in derivatives of 3,5-dimethoxy-4-hydroxybenzaldehyde and gallic acid, generally leads to potent antioxidant activity.
-
The antioxidant activity increases with the number of hydroxyl and methoxy groups.
-
3-Methoxy derivatives of salicylaldehyde benzoylhydrazone show remarkable reactivity against superoxide radicals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of methoxy-substituted benzaldehyde hydrazones.
Synthesis of Benzaldehyde Hydrazones
A general method for the synthesis of these compounds involves the condensation reaction between a substituted benzaldehyde and a hydrazide derivative.
Caption: General workflow for the synthesis of methoxy-substituted benzaldehyde hydrazones.
Protocol:
-
Dissolve the methoxy-substituted benzaldehyde in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired hydrazide derivative to the solution.
-
A catalytic amount of acid (e.g., glacial acetic acid) may be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.
Caption: Experimental workflow of the MTT assay for cytotoxicity assessment.
Potential Mechanisms of Action
The precise molecular mechanisms by which methoxy-substituted benzaldehyde hydrazones exert their biological effects are still under investigation and can vary depending on the specific compound and biological target. However, several potential signaling pathways have been proposed.
Proposed Anticancer Mechanism: Induction of Apoptosis
Many anticancer agents, including some hydrazone derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. While the exact signaling cascade can be complex and cell-type specific, a generalized pathway is illustrated below.
Caption: A proposed pathway for apoptosis induction by methoxy-substituted benzaldehyde hydrazones.
Proposed Antimicrobial Mechanism
The antimicrobial action of hydrazones may involve multiple mechanisms, including the inhibition of essential enzymes and disruption of the bacterial cell wall.
Caption: Potential antimicrobial mechanisms of action for methoxy-substituted benzaldehyde hydrazones.
Conclusion
Methoxy-substituted benzaldehyde hydrazones represent a promising scaffold for the development of new therapeutic agents. The structure-activity relationship studies consistently demonstrate that the number and position of methoxy and hydroxyl groups on the benzaldehyde ring are key determinants of their biological activity. While significant progress has been made in synthesizing and evaluating these compounds for their antimicrobial, anticancer, and antioxidant properties, further research is needed to fully elucidate their molecular mechanisms of action and to optimize their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective drug candidates.
References
A Comparative Analysis of the Cytotoxic Effects of 3-Methoxybenzaldehyde Hydrazone Isomers
In the realm of medicinal chemistry, hydrazones have emerged as a versatile class of compounds with a wide spectrum of biological activities, including notable anticancer properties. The strategic placement of substituents on the aromatic rings of these molecules can significantly influence their cytotoxic potency and selectivity. This guide provides a comparative analysis of the cytotoxic effects of isomers of 3-methoxybenzaldehyde hydrazone, drawing upon available experimental data for structurally related compounds to elucidate the impact of isomeric variations on anticancer activity.
Comparative Cytotoxicity of Positional Isomers
The position of the methoxy group on the benzaldehyde ring is a critical determinant of the cytotoxic activity of the resulting hydrazone. Research on a series of methoxysalicylaldehyde benzoylhydrazones has provided valuable insights into this structure-activity relationship.
A study on methoxysalicylaldehyde benzoylhydrazones demonstrated that the average ligand efficiency against leukemic cell lines (HL-60, K-562, and BV-173) follows the order: 4-methoxy > 3-methoxy > 5-methoxy . This suggests that the para-position for the methoxy group is the most favorable for enhancing cytotoxic effects in this particular chemical scaffold.
The table below summarizes the 50% inhibitory concentration (IC50) values for various methoxy-substituted hydrazones against different cancer cell lines, compiled from multiple studies. It is important to note that these values are not from a single head-to-head comparative study and are presented to give a broader context of the cytotoxic potential of these compounds.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) |
| 4-Methoxy Salicylaldehyde Hydrazone Derivative 1 | K-562 | 0.03 |
| 4-Methoxy Salicylaldehyde Hydrazone Derivative 2 | HL-60 | 0.04 |
| 4-Methoxy Salicylaldehyde Hydrazone Derivative 3 | MCF-7 | 0.23 |
| 3-Methoxysalicylaldehyde-derived hydrazones | HL-60 | Strong cytotoxic effects (specific IC50 not provided)[1] |
| 2-Arenoxybenzaldehyde Hydrazone Derivative 1d | PC-3 | 9.38 |
| 2-Arenoxybenzaldehyde Hydrazone Derivative 1e | A-549 | 13.39 |
Note: The data is compiled from different sources and experimental conditions may vary.
Geometric (E/Z) Isomerism
Hydrazones are known to exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. While the synthesis of hydrazones can result in a mixture of these isomers, their differential biological activity is a crucial aspect of their pharmacology. The spatial arrangement of the molecule can significantly affect its interaction with biological targets.
Currently, there is a lack of studies that have isolated and individually tested the cytotoxic effects of the E and Z isomers of 3-methoxybenzaldehyde hydrazone. However, it is a well-established principle in medicinal chemistry that stereoisomers can exhibit different pharmacological profiles. Therefore, it is plausible that the E and Z isomers of 3-methoxybenzaldehyde hydrazone would display varying degrees of cytotoxicity.
Experimental Protocols
The evaluation of the cytotoxic effects of these hydrazone isomers is predominantly carried out using the MTT assay.
MTT Cell Viability Assay
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60, A-549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (hydrazone isomers) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Postulated Signaling Pathways and Visualizations
Hydrazone derivatives are known to induce cytotoxicity in cancer cells through various mechanisms, primarily by triggering apoptosis or programmed cell death. While the specific pathways may vary between different hydrazones and cell types, a common mechanism involves the activation of the intrinsic apoptotic pathway.
References
A Comparative Analysis of the Stability of 3-Methoxybenzaldehyde Hydrazone and Other Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of 3-methoxybenzaldehyde hydrazone with other classes of Schiff bases, supported by experimental data. Understanding the relative stability of these compounds is crucial for their application in various fields, including medicinal chemistry and materials science, where the controlled release of an aldehyde or amine component is often a key design feature.
Introduction to Schiff Base Stability
Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are versatile compounds synthesized from the condensation of a primary amine and a carbonyl compound. Their stability is a critical parameter that dictates their utility. This stability is primarily influenced by two key factors: hydrolytic stability, which governs their integrity in aqueous environments, and thermal stability, which determines their robustness at elevated temperatures.
The stability of a Schiff base is intrinsically linked to its molecular structure. Factors such as the nature of the aldehyde and amine precursors (aliphatic vs. aromatic), the electronic effects of substituents on the aromatic rings, and steric hindrance around the azomethine bond all play significant roles. Generally, Schiff bases derived from aromatic aldehydes are more stable than their aliphatic counterparts due to conjugation.
Hydrazones, a specific class of Schiff bases formed from the reaction of a carbonyl compound with hydrazine or its derivatives, are known to exhibit enhanced stability compared to imines (Schiff bases derived from primary amines). This increased stability is attributed to the electronic effect of the adjacent nitrogen atom in the hydrazone moiety.
Comparative Hydrolytic Stability
The hydrolytic stability of Schiff bases is a critical factor in aqueous environments, such as physiological conditions. The cleavage of the C=N bond is typically acid-catalyzed. This section compares the hydrolytic stability of 3-methoxybenzaldehyde hydrazone with other representative Schiff bases.
While direct comparative kinetic data for 3-methoxybenzaldehyde hydrazone alongside a wide array of other Schiff bases under identical conditions is limited in the literature, we can infer its relative stability based on studies of structurally similar compounds. Generally, hydrazones are significantly more stable towards hydrolysis than the corresponding imines. For instance, studies on p-nitrobenzaldehyde derivatives have shown that an aryl carboxylic acid hydrazone remains inert to hydrolysis under simulated physiological conditions (pH 7.40, 37°C), while the corresponding imine bond readily ruptures.
The electronic nature of substituents on the benzaldehyde ring influences the electrophilicity of the azomethine carbon and, consequently, the rate of hydrolysis. Electron-donating groups, such as the methoxy group (-OCH₃) at the meta position in 3-methoxybenzaldehyde, can have a modest stabilizing effect on the C=N bond by increasing electron density. Conversely, strong electron-withdrawing groups can increase susceptibility to nucleophilic attack by water.
To provide a quantitative perspective, the following table summarizes representative hydrolysis rate constants for different classes of Schiff bases. It is important to note that these values are from different studies and experimental conditions may vary.
| Schiff Base Type | Parent Aldehyde | Parent Amine/Hydrazine Derivative | pH | Temperature (°C) | Observed Rate Constant (k) or Half-life (t½) |
| Hydrazone | p-Nitrobenzaldehyde | 4-Hydroxybenzoyl hydrazine | 7.4 | 37 | Inert to hydrolysis |
| Imine | p-Nitrobenzaldehyde | 4-Hydroxyphenylethylamine | 7.4 | 37 | Hydrolysis observed |
| Alkylhydrazone | Pivalaldehyde | Methylhydrazine | 7.0 | - | t½ ≈ 10 hours |
| Acylhydrazone | Pivalaldehyde | Acetylhydrazine | 7.0 | - | t½ ≈ 20 hours |
| Oxime | Pivalaldehyde | Hydroxylamine | 7.0 | - | t½ ≈ 6000 hours |
Note: The data presented is for illustrative purposes to show general stability trends. Direct comparison requires identical experimental conditions.
Comparative Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of compounds by measuring the change in mass as a function of temperature. The decomposition temperature provides a quantitative measure of thermal stability.
A study on Schiff bases derived from substituted benzaldehydes provides insight into the thermal stability of compounds structurally related to 3-methoxybenzaldehyde hydrazone. For example, the thermal properties of Schiff bases synthesized from 3-hydroxy-4-methoxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been investigated.
The following table presents thermal decomposition data for a selection of Schiff bases to illustrate the comparative stability.
| Schiff Base | Decomposition Onset Temperature (°C) |
| Schiff base of 3-hydroxy-4-methoxybenzaldehyde and 4-chloro-3-nitroaniline | ~200 |
| Schiff base of 4-hydroxy-3-methoxybenzaldehyde and 2-amino-4-nitrophenol | ~225 |
Data is sourced from studies on structurally similar compounds and is intended for comparative illustration.
The methoxy group in 3-methoxybenzaldehyde hydrazone is expected to contribute to its thermal stability. The overall thermal profile will also be influenced by the nature of the hydrazine moiety.
Experimental Protocols
Hydrolytic Stability Assessment by HPLC
A common method to quantify the hydrolytic stability of Schiff bases involves monitoring the disappearance of the parent compound and the appearance of its hydrolysis products (aldehyde and amine/hydrazine) over time using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Solution Preparation: Prepare a stock solution of the Schiff base in a suitable organic solvent (e.g., ethanol, acetonitrile).
-
Incubation: Dilute the stock solution in a buffered aqueous solution of the desired pH (e.g., phosphate buffer for physiological pH). Incubate the solution at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Stop the hydrolysis reaction in the aliquot, for example, by adding a quenching agent or by rapid dilution in the mobile phase.
-
HPLC Analysis: Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.
-
Quantification: Monitor the peak areas of the Schiff base and its hydrolysis products. The rate of hydrolysis can be determined by plotting the concentration of the Schiff base versus time.
Thermal Stability Assessment by TGA
Thermogravimetric analysis (TGA) provides information on the thermal decomposition profile of a material.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the Schiff base sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of Schiff base formation and hydrolysis, and a typical experimental workflow for stability studies.
A Comparative Analysis of the Bio-Efficacy of Benzaldehyde Azines and Related Derivatives
A notable scarcity of direct experimental data on the in vivo and in vitro efficacy of 3-methoxybenzaldehyde azine necessitates a comparative analysis of structurally related compounds to infer its potential biological activities. This guide synthesizes available research on analogous benzaldehyde derivatives, including salicylaldehyde azine and various substituted benzaldehyde hydrazones, to provide a comparative overview of their antimicrobial and anticancer properties for researchers, scientists, and drug development professionals.
Due to the absence of direct studies on 3-methoxybenzaldehyde azine, this guide focuses on the biological activities of closely related molecules. The presented data, experimental protocols, and proposed mechanisms are derived from studies on these analogs and should be considered as indicative of the potential, rather than established, efficacy of 3-methoxybenzaldehyde azine.
In Vitro Efficacy: A Comparative Overview
The biological evaluation of benzaldehyde derivatives has revealed significant potential in both antimicrobial and anticancer applications. The following sections and tables summarize the quantitative data from studies on compounds structurally similar to 3-methoxybenzaldehyde azine.
Antimicrobial Activity
Salicylaldehyde azine, an analog of 3-methoxybenzaldehyde azine, has demonstrated notable antibacterial properties. The substitution on the benzene ring, such as the hydroxyl group in salicylaldehyde and the methoxy group in 3-methoxybenzaldehyde, is known to influence the antimicrobial activity of the resulting Schiff bases and their derivatives.
Table 1: Antibacterial Activity of Salicylaldehyde Azine
| Microorganism | Activity | Reference |
| Staphylococcus aureus | Significant | [1] |
| Escherichia coli | Significant | [1] |
Note: "Significant" activity was reported, but specific quantitative data such as Minimum Inhibitory Concentration (MIC) was not provided in the abstract.
Additionally, 2-methoxybenzaldehyde has been identified as a bacterial and fungal inhibitor, with a reported Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against Salmonella enterica[2]. This suggests that the methoxy group on the benzaldehyde moiety can contribute to antimicrobial effects.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of benzaldehyde derivatives against various cancer cell lines. The presence and position of substituents on the aromatic ring play a crucial role in the observed anticancer efficacy.
Table 2: In Vitro Anticancer Activity of Related Benzaldehyde Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | Near that of doxorubicin | [3] |
| Dimethoxy salicylaldehyde benzoylhydrazone | Leukemic cell lines | Low micro- and nanomolar concentrations | [4][5] |
Note: Specific IC₅₀ values were not detailed in the abstracts but were compared to known standards, indicating high potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to evaluate the biological activities of the aforementioned benzaldehyde derivatives.
Antimicrobial Susceptibility Testing
The antibacterial activity of salicylaldehyde azine was investigated against Staphylococcus aureus and Escherichia coli. While the specific method was not detailed in the available abstract, standard protocols such as broth microdilution or agar well diffusion are typically employed to determine the susceptibility of bacteria to a compound.
In Vitro Cytotoxicity Assays
The anticancer activity of 3-methoxybenzaldehyde thiosemicarbazones and dimethoxy salicylaldehyde benzoylhydrazones was evaluated using established cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined in these assays, which typically involve the following steps:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, leukemic lines) are cultured in appropriate media and conditions.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Methodologies and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for In Vitro Anticancer Activity Assessment.
Caption: Synthesis and Biological Activities of Benzaldehyde Derivatives.
Conclusion
While direct evidence for the in vivo and in vitro efficacy of 3-methoxybenzaldehyde azine is currently lacking in the scientific literature, the available data on structurally similar compounds provide a strong rationale for its investigation. The demonstrated antimicrobial activity of salicylaldehyde azine and the potent anticancer effects of various methoxy-substituted benzaldehyde hydrazones suggest that 3-methoxybenzaldehyde azine is a promising candidate for further research in these therapeutic areas. Future studies should focus on the synthesis and rigorous biological evaluation of 3-methoxybenzaldehyde azine to elucidate its specific efficacy and potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antitumor Activity: A Comparative Analysis of 3-Methoxybenzaldehyde Hydrazone Analogs and Doxorubicin
For Immediate Release: October 30, 2025
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the in vitro antitumor activity of 3-methoxy-substituted benzaldehyde hydrazone derivatives against the established chemotherapeutic agent, doxorubicin. This guide provides supporting experimental data, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
Hydrazone derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic activity across a range of cancer cell lines. This guide focuses on the antitumor potential of hydrazones derived from 3-methoxybenzaldehyde, a key pharmacophore. Due to the limited availability of direct comparative studies on 3-methoxybenzaldehyde hydrazone itself, this analysis utilizes data from closely related 3-methoxysalicylaldehyde benzoylhydrazone derivatives and contextualizes their efficacy against the widely used anticancer drug, doxorubicin.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of 3-methoxy-substituted salicylaldehyde benzoylhydrazone derivatives were evaluated against several human cancer cell lines and a non-malignant cell line to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay after 72 hours of incubation.
| Compound | Cancer Cell Line | IC50 (µM)[1] | Non-Malignant Cell Line | IC50 (µM)[1] |
| 3-methoxysalicylaldehyde benzoylhydrazone | Hep-G2 | ~45 µM | HEK-293 | ~70 µM |
| SH-SY5Y | ~25 µM | |||
| 3-methoxysalicylaldehyde isonicotinoylhydrazone | Hep-G2 | ~40 µM | HEK-293 | ~40 µM |
| SH-SY5Y | ~15 µM | |||
| 3-methoxysalicylaldehyde (4-hydroxy)benzoylhydrazone | Hep-G2 | ~55 µM | HEK-293 | >100 µM |
| SH-SY5Y | ~40 µM | |||
| Doxorubicin (for comparison) | MCF-7 | ~0.5-1 µM |
Note: The IC50 values for the 3-methoxy-substituted salicylaldehyde benzoylhydrazone derivatives are approximated from graphical data presented in the source. The IC50 value for Doxorubicin is a generally accepted range for the sensitive MCF-7 breast cancer cell line and is provided for comparative context. A direct comparison of 3-methoxybenzaldehyde thiosemicarbazones against MCF-7 breast cancer cells indicated IC50 values near that of doxorubicin[2].
The data indicates that while the tested 3-methoxy-substituted hydrazone derivatives exhibit cytotoxic activity against cancer cell lines, their potency in the micromolar range is less than that of doxorubicin, which is effective at sub-micromolar concentrations. However, some derivatives show a degree of selectivity towards cancer cells over non-malignant cells, a desirable characteristic in anticancer drug development.
Experimental Protocols
A detailed methodology for the key experiments is crucial for the reproducibility and validation of these findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., Hep-G2, SH-SY5Y) and non-malignant cell line (HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-methoxybenzaldehyde hydrazone derivatives (dissolved in DMSO)
-
Doxorubicin hydrochloride (dissolved in water or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compounds is prepared and serially diluted to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells contain medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Processes
Diagrams are provided to illustrate the experimental workflow and a key signaling pathway involved in the antitumor activity of many anticancer agents.
Caption: Experimental workflow for determining the cytotoxic activity of test compounds using the MTT assay.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
The available data on 3-methoxy-substituted salicylaldehyde benzoylhydrazones suggest that these compounds possess antitumor activity, albeit with lower potency compared to the established chemotherapeutic drug doxorubicin. Notably, some derivatives exhibit favorable selectivity for cancer cells over non-malignant cells. Further investigation into the structure-activity relationship and mechanism of action of 3-methoxybenzaldehyde hydrazones is warranted to optimize their anticancer efficacy and selectivity. The induction of apoptosis is a likely mechanism of action for this class of compounds. Future studies should aim for direct comparative analysis of 3-methoxybenzaldehyde hydrazone and its derivatives against a panel of standard anticancer drugs to more definitively establish their therapeutic potential.
References
comparative study of the synthesis efficiency of different hydrazone preparation methods
The synthesis of hydrazones, a critical class of compounds in medicinal chemistry and materials science, has evolved significantly from conventional heating methods to more efficient and environmentally friendly techniques. This guide provides a comparative analysis of different hydrazone preparation methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs. We will delve into the efficiency of conventional, microwave-assisted, ultrasound-assisted, and catalyst-free synthesis methods, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.
Comparative Analysis of Synthesis Efficiency
The efficiency of hydrazone synthesis is primarily evaluated based on reaction time and product yield. The following tables summarize the quantitative data from various studies, offering a clear comparison between different methodologies for the synthesis of similar hydrazone derivatives.
| Method | Substrate 1 | Substrate 2 | Catalyst/Solvent | Time | Yield (%) | Reference |
| Conventional | 3-acetylcoumarin | 3-hydrazinoquinoxalin-2-one | Ethanol | 5-6 h | 70-85 | [1] |
| Microwave | 3-acetylcoumarin | 3-hydrazinoquinoxalin-2-one | Ethanol | 5-10 min | 85-95 | [1] |
| Conventional | Ibuprofen hydrazide | Aromatic aldehydes | Ethanol | 2-5 h | 72-88 | [2] |
| Microwave | Ibuprofen hydrazide | Aromatic aldehydes | Ethanol | 3-8 min | 85-96 | [2] |
| Conventional | Acetohydrazide derivative | Aromatic aldehydes | Ethanol/Acetic acid | 35 min | 88 | [3] |
| Ultrasound | Acetohydrazide derivative | Aromatic aldehydes | Ethanol | 6-7 min | 94 | [3] |
| Ultrasound | Aromatic aldehydes/ketones | Semicarbazide/Thiosemicarbazide | Aqueous medium | 20-30 min | Good to Excellent | [4] |
Table 1: Comparison of Conventional, Microwave, and Ultrasound-Assisted Hydrazone Synthesis. This table highlights the significant reduction in reaction time and improvement in yield when employing microwave and ultrasound technologies compared to conventional heating.
Green Chemistry Approaches in Hydrazone Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign methods. In the context of hydrazone synthesis, this translates to the reduction or elimination of hazardous solvents and catalysts, and the use of energy-efficient techniques.
| Method | Key Features | Advantages |
| Ultrasound-Assisted Synthesis | Often performed in aqueous media or ethanol at room temperature. | Reduced reaction times, high yields, and use of greener solvents.[3][4] |
| Catalyst-Free Synthesis | Reactions proceed without the need for an acid or base catalyst. | Simplifies purification, reduces chemical waste, and avoids catalyst-related toxicity. |
| Solvent-Free Synthesis | Reactants are mixed directly without a solvent, often with mechanical grinding or heating. | Eliminates solvent waste, reduces environmental impact, and can lead to higher reaction rates. |
Table 2: Overview of Green Hydrazone Synthesis Methods. This table outlines the key advantages of emerging sustainable methods for hydrazone preparation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the key methods discussed.
Conventional Synthesis of N'-(substituted benzylidene)-2-(3-oxo-2H-Benzo[b][3][5]oxazin-4(3H)-yl)acetohydrazides[3]
-
A solution of the substituted aromatic aldehyde (1.0 equivalent, 0.23 mmol) in pure ethanol is prepared.
-
This solution is added to a boiling solution of acetohydrazide 3 (50 mg, 0.23 mmol) in absolute ethanol containing a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for 35 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
Microwave-Assisted Synthesis of 3-[1-(phenylimino) Ethyl]-2H-chromen-2-ones[1]
-
A mixture of 3-acetylcoumarin (1.0 g, 5.3 mmol) and the appropriate aniline derivative (5.3 mmol) is placed in a sealed microwave tube.
-
The mixture is irradiated in a microwave oven at 300 W for the specified time (typically 5-10 minutes), with the temperature controlled at 140°C.
-
The reaction vessel is then cooled to room temperature.
-
The resulting solid product is collected by filtration and recrystallized from a suitable solvent.
Ultrasound-Assisted Synthesis of N'-(substituted benzylidene)-2-(3-oxo-2H-Benzo[b][3][5]oxazin-4(3H)-yl)acetohydrazides[3]
-
A mixture of the substituted aromatic aldehyde (1.0 equivalent, 0.23 mmol) and acetohydrazide 3 (50 mg, 0.23 mmol) is placed in an open glass tube with absolute ethanol.
-
The tube is placed in an ultrasonic bath operating at 40 kHz and 250 W.
-
The reaction is irradiated at room temperature for 6-7 minutes, with completion monitored by TLC.
-
The resulting solid is collected by filtration and purified.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic methodologies, providing a clear visual comparison of the steps involved.
Caption: Workflow for conventional hydrazone synthesis.
Caption: Workflow for microwave-assisted hydrazone synthesis.
Caption: Workflow for ultrasound-assisted hydrazone synthesis.
Conclusion
The choice of synthetic method for hydrazone preparation has a profound impact on efficiency, cost, and environmental footprint. While conventional heating remains a viable option, this comparative study unequivocally demonstrates the superiority of microwave-assisted and ultrasound-assisted methods in terms of significantly reduced reaction times and improved yields.[1][2][3] Furthermore, the increasing focus on green chemistry principles favors the adoption of techniques that minimize or eliminate the use of hazardous solvents and catalysts. The detailed protocols and workflow diagrams provided herein serve as a practical resource for researchers to implement these modern and efficient synthetic strategies in their own laboratories.
References
Assessing the Reproducibility of Biological Assays for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Framework for Comparative Analysis
Introduction
The reproducibility of biological assays is a cornerstone of scientific validity, ensuring that experimental findings are reliable and can be independently verified. This guide provides a framework for assessing the reproducibility of biological assays for the compound 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. Due to a lack of publicly available, replicated experimental data for this specific hydrazone derivative, this document will serve as a template for researchers. It outlines the necessary components for a comprehensive comparison of assay performance, including standardized data presentation, detailed experimental protocols, and visual representations of workflows and potential biological pathways. By adhering to such a structured approach, researchers can contribute to a more robust and transparent body of scientific knowledge.
Data Presentation: A Comparative Overview
To facilitate a clear and objective comparison of experimental results, all quantitative data should be summarized in structured tables. Below are hypothetical examples of how such data could be presented for two common biological assays for compounds of this class: antimicrobial and anticancer activity.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration)
This table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone against various microbial strains, as determined in three independent laboratories. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Microbial Strain | Laboratory 1 MIC (µg/mL) | Laboratory 2 MIC (µg/mL) | Laboratory 3 MIC (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| Staphylococcus aureus (ATCC 29213) | 16 | 32 | 16 | 21.33 | 9.24 |
| Escherichia coli (ATCC 25922) | 64 | 64 | 32 | 53.33 | 18.48 |
| Candida albicans (ATCC 90028) | 32 | 32 | 32 | 32.00 | 0.00 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | 128 | >128 | N/A |
Table 2: Comparative Anticancer Activity (IC50)
This table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone against different cancer cell lines, as determined by two independent research groups. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cancer Cell Line | Research Group A IC50 (µM) | Research Group B IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
| Human breast cancer (MCF-7) | 12.5 | 15.2 | 13.85 | 1.91 |
| Human colon cancer (HCT116) | 25.8 | 22.1 | 23.95 | 2.62 |
| Human lung cancer (A549) | 48.2 | 55.6 | 51.90 | 5.23 |
| Normal human fibroblasts (HDF) | >100 | >100 | >100 | N/A |
Experimental Protocols
Detailed and standardized methodologies are critical for ensuring the reproducibility of experimental results. The following are hypothetical protocols for the antimicrobial and anticancer assays mentioned above.
Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method
-
Preparation of Microbial Inoculum:
-
Isolate colonies of the test microorganism grown on an appropriate agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: Anticancer Activity - MTT Assay
-
Cell Culture and Seeding:
-
Culture cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Visual diagrams are essential for conveying complex experimental workflows and biological concepts. The following diagrams were created using the DOT language.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Signaling Pathway Modulation.
Safety Operating Guide
Prudent Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in a Research Environment
Absence of specific safety data for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information, drawing from data on structurally similar compounds to ensure the well-being of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to treat this compound as potentially hazardous and follow the disposal procedures outlined below, always in accordance with local, state, and federal regulations.
Due to the unavailability of a specific Safety Data Sheet (SDS) for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, a conservative approach to its handling and disposal is mandatory. The procedural guidance herein is based on the known hazards of its parent aldehydes (3-methoxybenzaldehyde) and the general reactivity and toxicity of hydrazone compounds.
Hazard Assessment and Analogue Data
To establish a baseline for safe handling, an analysis of related compounds was conducted. The primary components of the target molecule suggest potential hazards that must be respected.
| Compound/Functional Group | CAS Number | Known Hazards |
| 3-Methoxybenzaldehyde | 591-31-1 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. |
| Phenylhydrazine (as a representative hydrazone precursor) | 100-63-0 | Toxic if swallowed, in contact with skin, or if inhaled; causes skin and serious eye irritation; may cause an allergic skin reaction; suspected of causing genetic defects and cancer; causes damage to organs through prolonged or repeated exposure.[1][2][3] |
Given the combined toxicological profiles of an aromatic aldehyde and a hydrazone moiety, 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone should be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially toxic. The presence of the hydrazone functional group warrants particular caution, as compounds in this class can exhibit greater toxicity than their parent aldehydes or ketones.
Experimental Protocols for Disposal
The following step-by-step procedures are recommended for the safe disposal of small quantities of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone typically generated in a research setting.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.
2. Waste Segregation and Collection:
-
All solid waste contaminated with 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (e.g., filter paper, contaminated gloves, weighing paper) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is certain.
3. Decontamination of Glassware:
-
Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) to remove residues.
-
The solvent rinse should be collected and disposed of as hazardous liquid waste.
-
Following the solvent rinse, glassware can be washed with soap and water.
4. Disposal Pathway:
-
All collected waste must be disposed of through an approved waste disposal plant.[4][5][6][7][8][9] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Logical Workflow for Disposal
The decision-making process for the disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is outlined in the diagram below. This workflow emphasizes a cautious approach, particularly given the absence of a specific SDS.
Caption: Disposal workflow for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
This procedural guidance is intended to provide a framework for the safe handling and disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in the absence of specific safety data. Adherence to these guidelines, in conjunction with institutional safety protocols and regulatory requirements, is paramount for ensuring a safe laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. flinnsci.com [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. The following procedures are based on the known hazards of similar chemical structures, including benzaldehydes and hydrazones, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with compounds similar to 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone include irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion and inhalation may be harmful.[3][4] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Nitrile or Neoprene gloves are recommended.[4] Always check for leaks and tears before use. |
| Eye Protection | Safety Goggles | Tight-sealing safety goggles are required to protect against splashes.[5] |
| Face Shield | A face shield should be worn over safety goggles when there is a significant risk of splashing or aerosol generation.[6][7] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[4][6] |
| Full-Length Pants | Pants should cover the entire leg. | |
| Closed-Toe Shoes | Shoes must cover the entire foot.[4][6] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working outside of a certified chemical fume hood or if ventilation is inadequate.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
- All handling of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
- An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]
2. Pre-Handling Preparations:
- Review the Safety Data Sheets (SDS) for 3-Methoxybenzaldehyde and general hydrazone compounds.
- Ensure all necessary PPE is available and in good condition.
- Prepare all necessary equipment and reagents before handling the compound.
- Clearly label all containers with the chemical name and hazard information.
3. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- Carefully weigh and transfer the compound within the chemical fume hood.
- Avoid creating dust or aerosols.
- Keep the container tightly closed when not in use.[1][3]
- Wash hands thoroughly after handling, even if gloves were worn.[1][5]
4. Post-Handling Procedures:
- Decontaminate the work surface with an appropriate solvent.
- Properly remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.
- Wash hands and forearms thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (e.g., filter paper, contaminated gloves) should be placed in a clearly labeled, sealed hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
2. Waste Disposal:
- Dispose of all waste in accordance with local, state, and federal regulations.
- Do not pour chemical waste down the drain.[1]
- Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
Experimental Workflow and Safety Logic
To visualize the procedural flow and the logic behind the safety precautions, the following diagrams are provided.
Caption: Workflow for handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.
Caption: Relationship between chemical hazards and required personal protective equipment.
References
- 1. chemos.de [chemos.de]
- 2. chemical-label.com [chemical-label.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
